Antimicrobial peptide 4
Description
Significance of Antimicrobial Peptides in Innate Immunity
Antimicrobial peptides (AMPs) are crucial components of the innate immune system, providing a first line of defense against a wide array of pathogens in virtually all forms of life. plos.orgresearchgate.net These naturally occurring molecules are typically short, cationic, and amphipathic, characteristics that allow them to selectively interact with and disrupt the negatively charged membranes of microbes. frontiersin.orgtandfonline.com Unlike the adaptive immune system, which develops a targeted response over time, the innate immune system, with AMPs as its key effectors, offers immediate and broad-spectrum protection against bacteria, fungi, viruses, and even parasites. plos.orgresearchgate.netresearchgate.net In fish, which exist in a microbe-rich aquatic environment, AMPs are particularly vital for protecting mucosal surfaces like the gills, skin, and gut from constant pathogenic threats. researchgate.net The piscidin family of peptides, to which Tilapia Piscidin 4 belongs, are potent examples of these innate defense molecules. researchgate.netplos.org
The Global Challenge of Antimicrobial Resistance and the Rationale for Novel Agents
The rise of antimicrobial resistance (AMR) poses a significant global health threat, with an increasing number of pathogens developing resistance to conventional antibiotics. mdpi.com This growing crisis has rendered many first-line treatments ineffective, leading to prolonged illnesses and increased mortality, thereby creating an urgent need for novel antimicrobial agents. mdpi.com AMPs are considered promising alternatives to traditional antibiotics because their primary mechanism of action—often involving the physical disruption of the bacterial cell membrane—is less likely to induce resistance compared to antibiotics that target specific metabolic pathways. frontiersin.orgmdpi.com Furthermore, many AMPs, including Tilapia Piscidin 4 (TP4), have demonstrated efficacy against multidrug-resistant (MDR) bacteria, such as carbapenem-resistant Acinetobacter baumannii and NDM-1-producing Klebsiella pneumoniae, making them valuable candidates in the fight against these challenging infections. mdpi.commdpi.com
Positioning of Tilapia Piscidin 4 within the Broader Antimicrobial Peptide Landscape
Tilapia Piscidin 4 (TP4) is an antimicrobial peptide isolated from Nile tilapia (Oreochromis niloticus). plos.orgmdpi.com It is a member of the piscidin family, a group of α-helical cationic peptides found in fish. researchgate.netresearchgate.net Within this family, TP4 is noted for its potent, broad-spectrum antimicrobial activity and its relatively low toxicity to host cells. plos.orgmdpi.com Unlike some other piscidins, TP4 has been the subject of extensive research, not only for its direct antimicrobial effects but also for its immunomodulatory, anti-cancer, and wound-healing properties. researchgate.netnih.govdergipark.org.tr This multifaceted activity profile distinguishes TP4 as a particularly promising candidate for therapeutic development compared to many other AMPs that may have a narrower range of action or higher toxicity. researchgate.net
Overview of Current Research Trajectories for Tilapia Piscidin 4
Current research on TP4 is diverse and extends beyond its basic antimicrobial functions. One major area of investigation is its potential as a therapeutic agent for difficult-to-treat infections. Studies have explored its effectiveness against multidrug-resistant bacteria in various contexts, including systemic infections and topical wounds. mdpi.comnih.gov Another significant research direction is the development of TP4 as an alternative to antibiotics in aquaculture and livestock. For instance, its use as a dietary supplement in poultry has been shown to improve growth performance and prevent pathogen infection. plos.orgnih.gov Furthermore, researchers are actively exploring its anticancer properties against various cancer cell lines and its ability to promote wound healing by stimulating cell proliferation and tissue regeneration. mdpi.comnih.govdergipark.org.tr Efforts are also underway to enhance its stability and efficacy through chemical modification and recombinant production methods, aiming to overcome the typical challenges associated with peptide-based drugs. nih.govnih.govfrontiersin.org
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GVFLDALKKFAKGGMNAVLNPK |
Origin of Product |
United States |
Mechanisms of Action of Antimicrobial Peptide 4
Direct Antimicrobial Mechanisms
The fundamental difference in the composition of microbial and mammalian cell membranes is a key factor in the selective toxicity of antimicrobial peptides. bachem.com Microbial membranes are typically rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which gives them a net negative charge. bachem.comnih.gov This charge difference facilitates the initial electrostatic attraction and subsequent disruption by cationic AMPs. wikipedia.orgnih.gov The process of membrane disruption can be categorized into several models, which describe the ways these peptides destabilize the lipid bilayer to cause leakage of cellular contents and ultimately, cell lysis. wikipedia.orgjmb.or.kr
The initial and critical step in the antimicrobial action of Antimicrobial Peptide 4 is its electrostatic attraction to the anionic surfaces of microbial membranes. wikipedia.orgacs.org Most antimicrobial peptides carry a net positive charge (from +2 to +9) due to the presence of basic amino acid residues like lysine (B10760008) and arginine. nih.gov This cationic nature drives the peptide's accumulation on the negatively charged bacterial surface, which contains molecules like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. explorationpub.comjmb.or.kr
This electrostatic interaction is the driving force that brings the peptide into close proximity with the lipid bilayer, facilitating subsequent hydrophobic interactions and membrane insertion. nih.govacs.org Upon binding, many AMPs undergo a conformational change, often folding into amphipathic structures like α-helices, where hydrophobic and hydrophilic residues are segregated on opposite faces of the molecule. nih.gov This structure is crucial for its ability to insert into and disrupt the membrane. nih.govresearchgate.net The strength of these electrostatic interactions can be a significant determinant of the peptide's antimicrobial potency. tandfonline.com
Following the initial electrostatic binding, this compound is understood to disrupt the membrane's barrier function by forming pores or channels. Several models have been proposed to describe the architecture of these pores. The specific model that an AMP follows can depend on its structure, concentration, and the composition of the target membrane. wikipedia.orgnih.gov
In the toroidal pore model, also known as the wormhole model, the antimicrobial peptides insert into the membrane and induce the lipid monolayers to bend continuously through the pore. frontiersin.orgresearchgate.net This creates a channel where the water core is lined by both the peptides and the head groups of the lipid molecules. researchgate.net This process involves a significant disruption of the membrane structure, as the lipid leaflets are forced into a high-curvature arrangement. nih.govacs.org Peptides like magainins are known to form these types of pores. frontiersin.orgpnas.org The formation of toroidal pores leads to the leakage of ions and metabolites, disrupting the electrochemical gradient across the membrane and causing cell death. frontiersin.org
The barrel-stave model describes the formation of a transmembrane channel composed of a bundle of peptide molecules. wikipedia.orgfrontiersin.org In this arrangement, the peptides insert perpendicularly into the membrane, with their hydrophobic surfaces facing the lipid acyl chains of the membrane and their hydrophilic surfaces facing inward to form the aqueous pore. researchgate.net This structure resembles the staves of a barrel. frontiersin.org The formation of these stable, well-defined channels allows for the passage of water and ions, leading to the dissipation of membrane potential and cell death. mdpi.com Alamethicin is a classic example of a peptide that is thought to function via the barrel-stave mechanism. nih.govfrontiersin.org
According to the carpet model, antimicrobial peptides first accumulate on the surface of the microbial membrane, parallel to the lipid bilayer, effectively forming a "carpet". wikipedia.orgfrontiersin.orgnih.gov This initial binding is driven by electrostatic interactions. researchgate.net Once a threshold concentration of the peptide is reached on the surface, they disrupt the membrane in a detergent-like manner, causing the formation of transient holes or the complete disintegration of the membrane into micelles. researchgate.netfrontiersin.org Unlike the toroidal and barrel-stave models, the carpet model does not necessarily involve the formation of stable, discrete pores. nih.gov Human cathelicidin (B612621) LL-37 is an example of a peptide that can exhibit activity through this mechanism. frontiersin.orgnih.gov
Data Tables
Table 1: Research Findings on Antimicrobial Peptide Mechanisms
| Mechanism | Description | Key Peptide Examples |
|---|---|---|
| Electrostatic Interaction | Initial attraction of cationic AMPs to the anionic microbial membrane surface. wikipedia.orgacs.org | Magainin 2 tandfonline.com, Protegrin 1 tandfonline.com |
| Toroidal Pore Model | Peptides and lipid head groups line the pore, causing membrane curvature. frontiersin.orgresearchgate.net | Magainin 2 frontiersin.orgpnas.org, Lacticin Q frontiersin.org, Arenicin frontiersin.org |
| Barrel-Stave Model | Peptides aggregate to form a transmembrane channel resembling barrel staves. wikipedia.orgfrontiersin.org | Alamethicin nih.govfrontiersin.org, Protegrin-1 frontiersin.org |
| Carpet Model | Peptides accumulate on the membrane surface, causing disruption in a detergent-like manner at a critical concentration. wikipedia.orgfrontiersin.org | Cecropin (B1577577) P1 nih.gov, Human cathelicidin LL-37 frontiersin.org |
Table 2: Chemical Compounds Mentioned
| Compound Name | Class/Type |
|---|---|
| Alanine | Amino Acid |
| Alamethicin | Fungal Antimicrobial Peptide |
| Ampicillin (B1664943) | Antibiotic |
| Arenicin | Antimicrobial Peptide |
| Arginine | Amino Acid |
| Cardiolipin | Anionic Phospholipid |
| Cecropin-4 (Cec4) | Antimicrobial Peptide |
| Cecropin P1 | Antimicrobial Peptide |
| Cholesterol | Sterol Lipid |
| Colistin (Polymyxin E) | Antimicrobial Peptide |
| Dipalmitoylphosphatidylcholine | Phospholipid |
| Enrofloxacin | Antibiotic |
| Glutamic acid | Amino Acid |
| Gomesin | Antimicrobial Peptide |
| Histidine | Amino Acid |
| Indolicidin (B8082527) | Antimicrobial Peptide |
| Kanamycin | Antibiotic |
| Lacticin Q | Antimicrobial Peptide |
| Leucine | Amino Acid |
| LL-37 | Human Antimicrobial Peptide (Cathelicidin) |
| Lysine | Amino Acid |
| Magainin 2 | Antimicrobial Peptide |
| Melittin (B549807) | Bee Venom Peptide |
| Nisin | Bacteriocin (Antimicrobial Peptide) |
| Phenylalanine | Amino Acid |
| Phosphatidylcholine | Zwitterionic Phospholipid |
| Phosphatidylethanolamine | Zwitterionic Phospholipid |
| Phosphatidylglycerol | Anionic Phospholipid |
| Phosphatidylserine | Anionic Phospholipid |
| Polymyxin B | Antimicrobial Peptide |
| Proline | Amino Acid |
| Protegrin-1 | Antimicrobial Peptide |
| Sphingomyelin | Phospholipid |
| Teichoic acid | Bacterial Polysaccharide |
| Tryptophan | Amino Acid |
Pore Formation Models
Intracellular Target Interactions
While membrane disruption is a key mechanism, it is not always sufficient to explain the potent bactericidal activity of all AMPs. mdpi.com Many peptides, including the hypothetical this compound, can translocate across the bacterial membrane without causing immediate lysis and interact with various intracellular targets. mdpi.comasm.orgfrontiersin.org
Once inside the bacterial cell, this compound can interact with nucleic acids. mdpi.comuq.edu.au Cationic AMPs can bind to the negatively charged phosphate (B84403) backbone of DNA and RNA through electrostatic interactions. mdpi.com This binding can interfere with crucial cellular processes. For instance, some AMPs have been shown to inhibit DNA replication and transcription. nih.govoup.com The interaction can lead to the condensation of DNA, effectively blocking the machinery responsible for these processes. researchgate.net Peptide nucleic acids (PNAs), synthetic analogs of nucleic acids, demonstrate the potent ability of peptide-like structures to bind to both DNA and RNA, forming stable duplexes and inhibiting processes like translation. mdpi.com The ability to bind to nucleic acids represents a significant intracellular mechanism of action for AMPs. mdpi.com
This compound can also inhibit the synthesis of essential macromolecules, such as proteins and components of the cell wall. mdpi.comasm.org Some AMPs have been shown to specifically block protein synthesis by interacting with ribosomes. units.it For example, the peptide Bac7(1-35) has been demonstrated to inhibit protein synthesis specifically. units.it Others can interfere with the synthesis of the peptidoglycan layer, a critical component of the bacterial cell wall. nih.govunina.it The inhibition of cell wall synthesis can lead to morphological changes in the bacteria and ultimately prevent cell growth and division. nih.gove-century.us
Another intracellular mechanism involves the modulation of bacterial enzyme activity. mdpi.comasm.org AMPs can bind to and inhibit the function of various enzymes that are critical for bacterial survival. explorationpub.commdpi.com For example, some peptides can inhibit enzymes involved in the synthesis of essential molecules or those that play a role in energy metabolism. mdpi.com The antimicrobial peptide Microcin J25, for instance, has been found to inhibit RNA polymerase by binding to its secondary channel. explorationpub.com The modulation of secretory phospholipase A2 activity by certain AMPs further illustrates this mechanism. asm.org
In eukaryotic pathogens like fungi, and potentially in certain bacteria with membranous structures, this compound could cause damage to intracellular organelles. mdpi.com Some cationic AMPs have been reported to interact with mitochondria in fungi, leading to their dysfunction and eventual cell death. nih.gove-century.us This can involve the generation of reactive oxygen species and disruption of the mitochondrial membrane potential. mdpi.comnih.gov A study on Periplanetasin-4, a peptide from the American cockroach, showed that it caused dysfunction of both mitochondria and vacuoles, leading to oxidative damage and cell death without directly interacting with DNA. nih.gov
Interactive Data Tables
Table 1: Summary of Membrane-Targeting Mechanisms of this compound
| Mechanism | Description | Key Effects |
| Membrane Permeabilization | Direct interaction with and disruption of the bacterial lipid bilayer. | Leakage of ions and metabolites, dissipation of membrane potential, cell lysis. |
| Induction of Curvature Strain | Alteration of the natural curvature of the membrane upon peptide binding and insertion. | Increased physical stress on the membrane, facilitation of pore formation, membrane destabilization. |
Table 2: Summary of Intracellular-Targeting Mechanisms of this compound
| Intracellular Target | Mechanism of Action | Consequence for Bacterium |
| Nucleic Acids (DNA/RNA) | Binds to the phosphate backbone, potentially causing condensation. | Inhibition of replication, transcription, and translation. |
| Macromolecule Synthesis | Interferes with the machinery for protein and cell wall synthesis. | Arrest of cell growth and division, structural weakening. |
| Enzymes | Binds to and inhibits the function of essential metabolic or synthetic enzymes. | Disruption of vital cellular processes, metabolic failure. |
| Organelles | Interacts with and damages the structure and function of organelles like mitochondria. | Oxidative stress, energy depletion, apoptosis-like cell death. |
Disruption of Bacterial Metabolic Pathways
While direct membrane disruption is a primary mechanism for many antimicrobial peptides, AMPs can also exert their effects by penetrating the bacterial cell and interfering with essential intracellular processes. mdpi.com This can include the inhibition of nucleic acid and protein synthesis, disruption of enzymatic activity, and interference with cell wall synthesis. mdpi.comnih.govresearchgate.net Some AMPs can halt bacterial growth by targeting and inhibiting key metabolic pathways, ultimately leading to metabolic arrest and cell death. mdpi.comresearchgate.net For instance, the antimicrobial peptide Cec4 has been shown to affect multiple metabolic pathways in Acinetobacter baumannii biofilms. frontiersin.orgnih.gov This interference can disrupt critical functions necessary for bacterial survival and proliferation. researchgate.net
Immunomodulatory Mechanisms of this compound
Beyond their direct antimicrobial activities, AMPs, including those structurally and functionally similar to AMP 4, are recognized for their significant immunomodulatory capabilities. nih.govfrontiersin.orgwikipedia.org These peptides can influence the host's immune system to enhance pathogen clearance and regulate inflammatory responses. nih.govasm.org
Modulation of Cytokine and Chemokine Production
Antimicrobial peptides can significantly influence the production of cytokines and chemokines, which are crucial signaling molecules in the immune response. scienceopen.commdpi.com They can either suppress or stimulate the production of these mediators to orchestrate an appropriate immune reaction. For example, some AMPs can inhibit the production of pro-inflammatory cytokines induced by bacterial components like lipopolysaccharide (LPS), thereby preventing excessive and damaging inflammation. scienceopen.comnih.govmdpi.com
Specifically, peptides like human β-defensins can reduce the LPS-induced production of interleukins and other inflammatory molecules. scienceopen.com The human cathelicidin LL-37 has been shown to inhibit LPS-induced tumor necrosis factor-alpha (TNF-α) production by macrophages and monocytes. scienceopen.com This modulation helps to balance the inflammatory response, a critical aspect of controlling infections without causing harm to the host. mdpi.com Furthermore, certain AMPs can induce the secretion of chemokines, which are responsible for recruiting immune cells to the site of infection. frontiersin.org
Influence on Immune Cell Functions (e.g., Chemotaxis, Phagocytosis)
Antimicrobial peptides can directly influence the behavior of various immune cells to enhance the host's defense. frontiersin.orgnih.gov This includes stimulating chemotaxis, the directed movement of immune cells such as neutrophils, monocytes, and T cells to the site of infection. nih.govresearchgate.net For instance, the human cathelicidin LL-37 is known to be chemotactic for monocytes, neutrophils, and T lymphocytes. researchgate.net
Furthermore, some AMPs can enhance the phagocytic activity of macrophages, the immune cells responsible for engulfing and destroying pathogens. nih.gov Peptides like HNP-1 have been demonstrated to augment the ability of macrophages to eliminate intracellular pathogens by increasing the phagocytosis of apoptotic neutrophils containing the pathogens. nih.gov This enhancement of phagocytosis contributes to the efficient clearance of invading microbes. nih.gov
Anti-inflammatory Effects
A key immunomodulatory function of many antimicrobial peptides is their ability to exert anti-inflammatory effects. nih.gov This is often achieved by neutralizing bacterial endotoxins like LPS, which are potent triggers of inflammation. nih.govmdpi.com By binding to LPS, these peptides can prevent its interaction with host cell receptors, such as Toll-like receptor 4 (TLR4), thereby dampening the inflammatory cascade. nih.govmdpi.commdpi.com
For example, a synthetic peptide, Lycotoxin-Pa4a, has been shown to downregulate the expression of pro-inflammatory mediators. mdpi.com Similarly, other AMPs have demonstrated the ability to reduce the production of key inflammatory molecules like nitric oxide and pro-inflammatory cytokines in response to LPS stimulation. jmb.or.kr This anti-inflammatory activity is crucial for preventing the excessive inflammation that can lead to tissue damage during an infection. nih.gov
Enhancement of Host Defense Mechanisms
By modulating immune cell activity and cytokine production, AMPs help to create a more effective and coordinated defense against pathogens. asm.orguniversiteitleiden.nl This dual function of direct antimicrobial action and immune modulation makes them a vital part of the host's innate ability to combat infections. nih.govasm.org
Antimicrobial Spectrum and Efficacy Studies of Antimicrobial Peptide 4
Antibacterial Activity
Many antimicrobial peptides demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgnih.gov Their efficacy is often attributed to their cationic and amphipathic nature, which facilitates interaction with and disruption of microbial cell membranes. nih.govbrieflands.com
Several peptides, including those designated with the number 4, have shown significant efficacy against Gram-positive bacteria, including notoriously resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
Ib-AMP4 , a plant-derived peptide from Impatiens balsamina seeds, exhibits notable bactericidal properties. nih.gov Studies have confirmed that recombinant Ib-AMP4 demonstrates significant antimicrobial function against MRSA (ATCC 25923). nih.gov Its mechanism is linked to its highly cationic nature, which allows it to bind to the negatively charged bacterial cell wall and induce destructive effects. nih.gov
The antimicrobial peptide L12, while not named "peptide 4," showed potent activity against S. aureus, with Minimum Inhibitory Concentrations (MICs) against 30 clinical MRSA isolates ranging from 4 to 32 µg/ml. spandidos-publications.com Another designed peptide, GW18, also displayed excellent antimicrobial activity against S. aureus and MRSA strains. frontiersin.org
Human β-defensin 3 (hBD-3), a related human defensin, has been shown to be effective against S. aureus, including multidrug-resistant variants, by perforating the cell wall. nih.gov A chimeric peptide, H4 , which combines sequences from hBD-3 and human β-defensin 4 (hBD-4) , demonstrated superior antibacterial activity against S. aureus compared to the individual defensins. nih.gov Furthermore, insect-derived defensins, such as defensin-like peptide 4 , have been noted for their selective activity against Gram-positive bacteria. nih.gov
| Peptide | Bacterium | MIC (μg/ml) | Reference |
|---|---|---|---|
| Ib-AMP4 | MRSA (ATCC 25923) | Significant Activity | nih.gov |
| L12 | MRSA (clinical isolates) | 4 - 32 | spandidos-publications.com |
| GW18 | S. aureus & MRSA | Potent Activity | frontiersin.org |
| H4 (hBD-3/hBD-4 chimera) | S. aureus | Superior Activity | nih.gov |
The complex outer membrane of Gram-negative bacteria presents a significant barrier for many antibiotics, but several AMPs have demonstrated the ability to overcome it. nih.gov
Cecropin-4 (Cec4) , an antimicrobial peptide, has shown potent effects against Gram-negative bacteria. asm.org It exhibits rapid antibacterial activity and can inhibit and eradicate biofilms of carbapenem-resistant Klebsiella pneumoniae (CRKP) at a concentration of 8 µg/mL. asm.org Similarly, Cec4 is effective against carbapenem-resistant Acinetobacter baumannii (CRAB), with a MIC of 4 μg/ml for most of the 200 clinical strains tested. frontiersin.org It also inhibits biofilm formation in these resistant strains. frontiersin.org
Ib-AMP4 is also reported to have a broad range of antibacterial properties, suppressing the growth of both Gram-positive and Gram-negative bacteria efficiently. nih.gov The peptide TP4 , derived from tilapia, has been shown to bind to the OprI/Lpp receptor on the outer membrane of Gram-negative bacteria. nih.gov
A designed cyclic peptide, ZY4 , showed excellent activity against Pseudomonas aeruginosa and Acinetobacter baumannii, including multidrug-resistant (MDR) strains. pnas.org It was also found to be effective against Escherichia coli. pnas.org The peptide LL-37, a human cathelicidin (B612621), is active against a variety of Gram-negative species including E. coli, K. pneumoniae, and P. aeruginosa. nih.gov
| Peptide | Bacterium | MIC (μg/ml) | Reference |
|---|---|---|---|
| Cecropin-4 (Cec4) | Carbapenem-resistant Klebsiella pneumoniae (CRKP) | 8 | asm.org |
| Cecropin-4 (Cec4) | Carbapenem-resistant Acinetobacter baumannii (CRAB) | 4 | frontiersin.org |
| ZY4 | MDR Pseudomonas aeruginosa | Excellent Activity | pnas.org |
| ZY4 | MDR Acinetobacter baumannii | Excellent Activity | pnas.org |
| LL-37 | E. coli, K. pneumoniae, P. aeruginosa | Active | nih.gov |
A key advantage of AMPs is their ability to selectively target microbial cells while exhibiting minimal toxicity toward the host's mammalian cells. nih.govresearchgate.net This selectivity is primarily based on fundamental differences between microbial and mammalian cell membranes. nih.gov
The primary driver of AMP selectivity is the difference in surface charge and lipid composition. nih.gov Bacterial membranes are rich in negatively charged components. wikipedia.org The outer membrane of Gram-negative bacteria contains lipopolysaccharide (LPS), while the cell walls of Gram-positive bacteria contain teichoic and lipoteichoic acids, all of which confer a net negative charge to the cell surface. nih.govfrontiersin.org
In contrast, the outer leaflet of mammalian cell membranes is primarily composed of zwitterionic (electrically neutral) phospholipids (B1166683) like phosphatidylcholine and sphingomyelin, and also contains cholesterol, which helps to stabilize the membrane. nih.govmdpi.com The cationic nature of AMPs (possessing a net positive charge from +2 to +9) leads to a strong electrostatic attraction to the anionic bacterial surfaces, concentrating the peptides at their target site. wikipedia.orgnih.gov This initial electrostatic interaction is a critical first step in their antimicrobial action and is much weaker with the neutral surfaces of mammalian cells. nih.gov
Upon binding to the microbial membrane, many AMPs undergo a conformational change. nih.govmdpi.com For instance, many peptides that are unstructured in aqueous solution adopt an amphipathic α-helical structure upon interacting with the lipid bilayer of a bacterial membrane. nih.govmdpi.com This structure places hydrophobic amino acid residues on one side of the helix and hydrophilic, charged residues on the other, facilitating insertion into the membrane. wikipedia.org
Following this conformational shift, the peptides can self-associate or oligomerize within the membrane to form pores or channels. nih.govnih.gov Several models describe this process, including the "barrel-stave," "toroidal-pore," and "carpet" models. wikipedia.orgnih.gov In the barrel-stave and toroidal models, peptide oligomers insert into the membrane to form pores that lead to the leakage of cellular contents and cell death. nih.gov The tilapia peptide TP4 , for example, has been shown to assemble into oligomers on or within the bacterial membrane, an interaction mediated primarily by hydrophobic forces. nih.gov This oligomerization and subsequent membrane disruption is a key part of its bactericidal mechanism. nih.gov Such conformational changes and aggregation are less likely to occur on the more rigid and neutral mammalian cell membranes. nih.gov
Mechanisms of Selective Toxicity to Microbial Cells over Mammalian Cells
Antifungal Activity
In addition to their antibacterial properties, many AMPs exhibit broad-spectrum antifungal activity. frontiersin.orgnih.gov Fungal cells, being eukaryotes, share some similarities with mammalian cells, which can make developing selective antifungal agents challenging. frontiersin.org However, like bacteria, fungal membranes contain specific components and properties that can be exploited by AMPs.
Several peptides have demonstrated potent activity against various fungal pathogens. mdpi.com For example, the peptide Sparamosin₂₆₋₅₄ showed strong activity against Cryptococcus neoformans, Candida albicans, and Aspergillus fumigatus. frontiersin.org The human cathelicidin LL-37 is also known to have activity against fungi. frontiersin.org A study on designed α-helical antimicrobial peptides found that several candidates, including At3, At5, and At10 , exhibited high antifungal activity with low toxicity to human cells. bohrium.com These peptides were effective against Candida albicans and were found to act by down-regulating genes involved in the synthesis of the fungal cell membrane. bohrium.com
The plant-derived peptide Ib-AMP4 is also known to have antifungal properties, contributing to its classification as a broad-spectrum antimicrobial agent. nih.gov The mechanisms of action are often similar to those against bacteria, involving membrane disruption. mdpi.com
| Peptide | Fungus | Activity | Reference |
|---|---|---|---|
| Sparamosin₂₆₋₅₄ | Cryptococcus neoformans | Potent Activity (Fungicidal) | frontiersin.org |
| Sparamosin₂₆₋₅₄ | Candida albicans | Strong Activity | frontiersin.org |
| At5 | Candida albicans | High Activity | bohrium.com |
| LL-37 | Various Fungi | Active | frontiersin.org |
| Ib-AMP4 | Various Fungi | Active | nih.gov |
Antiviral Properties
Antimicrobial peptide 4 (AMP-4) and its analogs exhibit a broad spectrum of antiviral activities, targeting a diverse range of both enveloped and non-enveloped viruses. explorationpub.comwikipedia.orgmdpi.com Their mechanisms of action are multifaceted, involving direct effects on viral particles, interference with the viral replication cycle, and modulation of the host's immune response to infection. explorationpub.comfrontiersin.orgmdpi.com
Direct Inactivation of Viral Particles
A primary antiviral mechanism of AMP-4 is the direct targeting and disruption of viral integrity. researchgate.netfrontiersin.orgfrontiersin.org This process is often initiated by electrostatic interactions between the cationic peptide and the negatively charged components of the viral envelope or capsid. wikipedia.orgnih.gov For enveloped viruses, AMP-4 can destabilize and permeabilize the lipid membrane, leading to the destruction of the virion. frontiersin.orgfrontiersin.orgnih.gov This activity is consistent with a "carpet-like" or "detergent-like" model, where the peptides accumulate on the viral surface, causing membrane disruption. researchgate.netresearchgate.net Studies have shown that this direct interaction can efficiently remove the outer membrane of viruses like vaccinia virus. researchgate.net
This direct virucidal action is not limited to enveloped viruses. Some AMPs have demonstrated the ability to target and disrupt the capsid of non-enveloped viruses as well. mdpi.com The efficacy of this direct inactivation is dependent on factors such as peptide concentration, temperature, and pH. asm.org
Inhibition of Viral Replication Cycle
Beyond direct virucidal effects, AMP-4 can interfere with various stages of the viral replication cycle. explorationpub.comfrontiersin.orgnih.gov This includes blocking viral entry into host cells, inhibiting viral gene expression and protein synthesis, and preventing the assembly and release of new viral particles. nih.govnih.gov
AMP-4 can prevent viruses from attaching to host cells by binding to viral glycoproteins or host cell surface receptors, such as heparan sulfate. nih.govnih.gov For instance, some defensins, a class of antimicrobial peptides, can block the interaction between the HIV envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor. nih.gov By modulating the expression of host surface receptors like CXCR4, these peptides can restrict the entry of certain HIV strains. frontiersin.org
Once a virus has entered a host cell, AMP-4 can still exert its antiviral effects. It can interfere with intracellular processes essential for viral replication, such as the function of viral enzymes like proteases and polymerases. nih.gov Some peptides have been shown to inhibit the replication of viruses like Zika virus and Dengue virus by disrupting the interferon (IFN) pathway and directly inactivating the virus. explorationpub.comnih.gov Furthermore, studies on human adenoviruses have revealed that certain defensins can prevent the release of internalized viral particles from endosomes, thereby halting the infection at an early stage. nih.gov
Indirect Antiviral Effects via Host Immune Modulation
AMP-4 also contributes to antiviral defense indirectly by modulating the host's innate and adaptive immune responses. wikipedia.orgmdpi.comnih.gov These peptides can act as immunomodulators, influencing the activity of various immune cells and the production of signaling molecules like cytokines and chemokines. wikipedia.orgmdpi.com
Anti-Parasitic Activity
In addition to their antiviral properties, certain antimicrobial peptides have demonstrated significant activity against various parasites, including those responsible for diseases like malaria and leishmaniasis. frontiersin.orgnih.govupf.edu The mechanisms underlying this anti-parasitic action are varied and can involve direct lytic effects on the parasite or interference with its metabolic processes. researchgate.netasm.org
AMPs such as cathelicidins have shown high inhibitory activity against parasites. frontiersin.org For instance, the peptide Jellein has been effective against the Leishmania parasite. frontiersin.org The primary mode of action often involves the disruption of the parasite's cell membrane. frontiersin.orgnih.gov Synthetic peptides have been designed that are highly active against the oocysts of malaria parasites. These peptides are thought to permeabilize the lipid bilayer of the parasite, leading to cell death.
The effectiveness of these peptides can be influenced by factors such as the specific stage of the parasite's life cycle, with some stages being more resistant than others. researchgate.netasm.org For example, the amastigote stage of Leishmania is generally more resistant to AMPs than the promastigote stage. asm.org Research has also explored the use of hybrid peptides, which can be more potent than their parent molecules.
Structure Activity Relationship Sar and Design Principles of Antimicrobial Peptide 4
Role of Amino Acid Composition
A defining characteristic of most antimicrobial peptides is a net positive charge, a property known as cationicity. nih.govmdpi.com This positive charge, typically ranging from +2 to +9, is conferred by the presence of basic amino acid residues, primarily Arginine (Arg) and Lysine (B10760008) (Lys), and sometimes Histidine (His). mdpi.commdpi.comfrontiersin.org
Research has shown a direct correlation between the magnitude of the positive charge and antimicrobial potency. For instance, increasing the net charge of the AMP Magainin 2 from +3 to +5 enhanced its activity against both Gram-positive and Gram-negative bacteria. mdpi.com However, there is a delicate balance; excessively high charges can sometimes lead to increased toxicity towards host cells and may not always translate to better antimicrobial function. nih.govmdpi.com The distribution of these charges along the peptide backbone is also crucial, as it influences how the peptide orients itself upon approaching the membrane. nih.gov
Table 1: Impact of Cationicity on Antimicrobial Activity
| Peptide Analog Study | Modification | Observation | Citation |
|---|---|---|---|
| Magainin 2 Analogs | Increase in net charge from +3 to +5 | Improved antibacterial activity against Gram-positive and Gram-negative bacteria. | mdpi.com |
| Phylloseptin-PHa (PSPHa) Analogs | Addition of Lysine residues (increasing cationicity) | Cationic-enhanced analogs displayed more potent and broader-spectrum antimicrobial activity. | dovepress.com |
| Designed Lipopeptides | Introduction of Lysine to achieve charges from +1 to +4 | A positive charge of at least +2 was necessary for significant antimicrobial activity. | frontiersin.org |
| Merecidin Analogs | Alanine scanning of basic amino acids | Substitution of a key Arginine residue altered peptide properties, highlighting the importance of specific charged "hot spots". | nih.gov |
Hydrophobicity, the measure of how strongly a molecule repels water, is another critical parameter for AMP function. It is primarily determined by the presence of nonpolar amino acids like Leucine, Alanine, Valine, and Tryptophan. mdpi.commdpi.com After the initial electrostatic attraction, the hydrophobic regions of the peptide interact with and insert into the lipid core of the bacterial membrane, a key step in disrupting the membrane's integrity. mdpi.comportlandpress.com
Generally, increasing a peptide's hydrophobicity can enhance its antimicrobial activity. scispace.com However, similar to cationicity, there is an optimal window. nih.gov If a peptide is excessively hydrophobic, it may self-associate or aggregate in aqueous environments, preventing it from reaching the bacterial membrane. nih.govnih.gov Furthermore, very high hydrophobicity can lead to a loss of selectivity, causing the peptide to disrupt the membranes of host cells (hemolysis). mdpi.comnih.gov
The interplay between cationic (hydrophilic) and hydrophobic residues gives rise to amphipathicity—the spatial segregation of these opposing properties. nih.govmdpi.com When an AMP adopts its secondary structure, such as an alpha-helix, it often arranges its amino acids to present a polar, positively charged face and a nonpolar, hydrophobic face. researchgate.net This amphipathic nature is crucial for its membrane-disrupting mechanisms, allowing it to interact with both the charged head groups and the lipid tails of the membrane phospholipids (B1166683). nih.govacs.org
Impact of Peptide Length
The length of an antimicrobial peptide is a critical determinant of its biological activity and selectivity. Generally, there is an optimal length for antimicrobial efficacy, as the peptide needs to be long enough to span the microbial membrane and form stable pores or other disruptive structures.
Research on a series of de novo-engineered peptides composed of only arginine and valine (LBU series) demonstrated a strong correlation between peptide length, helicity, and antibacterial activity. A minimum length of 15 residues was found to be necessary for significant antibacterial action against P. aeruginosa and S. aureus. Increasing the peptide length up to 24 residues resulted in enhanced antimicrobial potency; however, further increases beyond this did not lead to a significant improvement in activity.
Similarly, a study on (RW)n-NH2 peptides, where 'n' ranged from 1 to 5, showed that antimicrobial activity against both gram-negative and gram-positive bacteria increased with chain length. The longer peptides (n=3, 4, and 5) exhibited greater efficacy. However, this increase in length was also associated with a rise in hemolytic activity. The (RW)3 peptide was identified as having the optimal balance between synthetic efficiency and selectivity.
These findings underscore that while a certain minimum length is essential for antimicrobial function, there is a threshold beyond which further elongation does not augment, and may even diminish, the therapeutic index of the peptide.
Peptide Engineering and Modifications for Enhanced Properties
To improve the therapeutic potential of AMPs, various engineering and modification strategies are employed. These modifications aim to enhance antimicrobial potency, stability against proteases, and selectivity towards microbial cells, while minimizing toxicity to host cells.
Modifications at the N- and C-termini of peptides, often referred to as "capping," are common strategies to enhance their stability and activity.
Acetylation and Amidation: N-terminal acetylation and C-terminal amidation are frequently used to protect peptides from degradation by exopeptidases. C-terminal amidation, in particular, can increase the net positive charge of a peptide and stabilize its secondary structure, such as an α-helix, which is often crucial for its interaction with microbial membranes. For instance, the carboxyl-amidated peptide modelin-5-CONH2 displayed greater helical stability and efficacy against E. coli than its non-amidated counterpart. Similarly, amidated aurein (B1252700) 2.5 showed increased potency against K. pneumoniae compared to its non-amidated form. However, the effect of amidation can be variable, with some studies showing it can either enhance, have no effect on, or even decrease antimicrobial activity depending on the specific peptide sequence.
Fatty Acid Conjugation (Lipidation): The attachment of fatty acids to the N-terminus of AMPs, a process known as lipidation, can significantly enhance their antimicrobial activity. This modification increases the peptide's hydrophobicity, strengthening its interaction with the microbial plasma membrane. For example, the N-terminal cholesterol modification of PMAP-37 (F34-R) resulted in a novel peptide, Chol-37 (F34-R), with stronger antimicrobial and antibiofilm activity while maintaining low cytotoxicity.
The following table summarizes the effects of terminal modifications on select antimicrobial peptides.
| Peptide | Modification | Effect on Activity | Reference |
| modelin-5 | C-terminal amidation | Increased helical stability and efficacy against E. coli | |
| aurein 2.5 | C-terminal amidation | Increased antimicrobial potency against K. pneumoniae | |
| PMAP-37 (F34-R) | N-terminal cholesterol conjugation | Stronger antimicrobial and antibiofilm activity |
The replacement of naturally occurring L-amino acids with their D-enantiomers is a powerful strategy to enhance the proteolytic stability of AMPs. Since proteases are stereospecific for L-amino acids, peptides composed partially or entirely of D-amino acids are resistant to enzymatic degradation.
A study on the AMP ranalexin (B141904) demonstrated that a derivative composed entirely of D-amino acids, named danalexin, retained strong antimicrobial activity against both Gram-positive and some Gram-negative bacteria. This suggests that the mechanism of action, likely pore formation, is not dependent on the chirality of the amino acids.
In another study, substituting L-amino acids with D-amino acids in derivatives of the cationic AMP Pep05 enhanced their stability against trypsin and plasma proteases. Specifically, the derivative DP06, where all L-lysine and L-arginine residues were replaced with their D-isomers, showed remarkable stability.
However, the impact of D-amino acid substitution on antimicrobial activity can be complex. While it often improves stability, it can sometimes lead to a decrease in activity. For instance, analogs of the peptide TA4 with D-amino acid substitutions showed reduced toxicity but also lower antimicrobial activity, particularly against Gram-positive bacteria. Similarly, while substituting one to three residues with D-amino acids in a helical peptide increased its activity against Gram-negative bacteria, substituting four or more residues led to a decrease in activity.
The following table provides examples of the effects of D-amino acid substitutions on antimicrobial peptides.
| Peptide | Modification | Effect | Reference |
| Ranalexin | Complete L- to D-amino acid substitution (Danalexin) | Retained antimicrobial activity, improved biodistribution | |
| Pep05 | Substitution of L-lysine and L-arginine with D-isomers (DP06) | Enhanced stability against proteases | |
| TA4 | D-amino acid substitutions | Reduced toxicity, lower antimicrobial activity | |
| Helical peptide derived from CP2600 | Substitution of 1-3 residues with D-amino acids | Increased antimicrobial activity against Gram-negative bacteria |
The incorporation of proline residues into antimicrobial peptides can significantly influence their structure, activity, and selectivity. Proline-rich antimicrobial peptides (PrAMPs) often act by targeting intracellular processes, such as protein synthesis, rather than by disrupting the cell membrane.
A study investigating proline-modified (RW)n peptides found that the incorporation of central proline residues enhanced peptide selectivity and broadened their spectrum of activity, especially against Gram-negative bacteria. The peptides RW6P and RW8P demonstrated exceptional efficacy against methicillin-resistant Staphylococcus aureus and Escherichia coli with minimal toxicity to human cells. Notably, these proline-modified peptides also showed the potential to restore the susceptibility of some resistant bacteria to conventional antibiotics.
Proline residues can enhance the selectivity and potency of AMPs against Gram-negative bacteria. However, the effectiveness can be species-dependent, as some bacteria possess efflux pumps and outer membrane structures that confer intrinsic resistance.
Cyclization, the process of forming a cyclic peptide structure, is a promising strategy to improve the stability and bioactivity of AMPs. This modification can be achieved through head-to-tail, head-to-sidechain, sidechain-to-tail, or sidechain-to-sidechain linkages.
Cyclic peptides often exhibit enhanced resistance to proteolytic degradation compared to their linear counterparts. A study comparing two cyclic peptides, CE-03 and CE-05, with their linear versions found that the cyclic forms were more effective at killing both Gram-negative and Gram-positive bacteria. The cyclization of LE-55 to CE-05, in particular, resulted in a dramatic decrease in the minimum inhibitory concentration (MIC). Furthermore, the cyclic peptides demonstrated resistance to proteolytic degradation by elastase.
Cyclization can confer several advantages, including enhanced stability, decreased toxicity, and increased bactericidal efficacy.
Creating hybrid or chimeric peptides by combining different AMPs or their active domains is an effective strategy for designing novel agents with enhanced properties. This approach aims to synergize the beneficial attributes of the parent peptides, such as high antimicrobial activity and low toxicity.
The design of hybrid peptides can involve linking two AMPs that act via different mechanisms. For example, combining a membrane-permeabilizing AMP with one that has an intracellular target could lead to enhanced antibacterial activity. A study on hybrid peptides derived from BF2 and DesHDAP1, two histone-derived AMPs that translocate across bacterial membranes, showed that the resulting hybrids had increased antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to the parent peptides.
Another approach involves conjugating the active domains of different peptides. For instance, a chimeric protein created by linking the active domains of cecropin (B1577577) A and melittin (B549807) to an
Oligomerization and Self-Assembly for Stability and Activity
The interplay between oligomerization, self-assembly, stability, and the biological activity of antimicrobial peptides (AMPs) is a critical area of research. The ability of peptides to form higher-order structures can significantly influence their efficacy and selectivity. In the context of Dermaseptin S4 and its analogs, these phenomena are particularly pronounced, dictating the peptide's spectrum of action.
Studies on Dermaseptin S4 have revealed that its native form possesses potent hemolytic and antiprotozoan effects but demonstrates weak antibacterial activity. researchgate.net This difference in activity is closely linked to its aggregation properties in aqueous solutions. Research indicates that interactions at the N-terminal domain of Dermaseptin S4 monomers drive the peptide's oligomerization in solution. researchgate.net This self-assembly is believed to limit its antibacterial potential. It has been suggested that this aggregation can lead to bell-shaped dose-response curves against bacteria, where the antibacterial efficacy decreases at higher concentrations due to excessive oligomerization. researchgate.net
To investigate this relationship, various analogs of Dermaseptin S4 were synthesized and their aggregation states and biological activities were compared. Modifications, particularly at the N-terminus, were found to significantly alter the peptide's tendency to self-assemble. For instance, the analog K(4)-S4 and another analog, K(4)K(20)-S4, were observed to be less aggregated in solution compared to the native Dermaseptin S4. researchgate.net This reduction in oligomerization correlated with a dramatic increase in antibacterial potency by as much as two orders of magnitude against certain bacteria. researchgate.net Conversely, analogs that maintained or had increased aggregation, such as K(20)-S4, showed either similar or reduced activity compared to the parent peptide. researchgate.net
These findings suggest that for Dermaseptin S4, a monomeric or less aggregated state is more favorable for antibacterial action, while the oligomeric state may be associated with its hemolytic and antiprotozoan activities. The self-assembly into larger aggregates appears to hinder the peptide's ability to effectively interact with and disrupt bacterial membranes. By modulating the peptide's sequence to control its self-assembly, it is possible to reverse the selectivity of its activity, enhancing its antibacterial properties while reducing its toxicity to host cells. researchgate.net
The following tables summarize the comparative activity and aggregation properties of Dermaseptin S4 and its analogs.
Table 1: Antimicrobial and Hemolytic Activity of Dermaseptin S4 Analogs
| Peptide | Antibacterial Activity (Potency against bacteria) | Hemolytic/Antiprotozoan Activity (Potency against RBC/protozoa) |
| Dermaseptin S4 | Weak | Potent |
| K(4)-S4 | Increased by up to 2 orders of magnitude | Similar to K(4)K(20)-S4 |
| K(4)K(20)-S4 | Increased by 2 orders of magnitude | 2-3 fold more potent than Dermaseptin S4 |
| K(20)-S4 | Similar to or reduced compared to Dermaseptin S4 | Similar to or reduced compared to Dermaseptin S4 |
This table provides a qualitative summary based on the research findings. researchgate.net
Table 2: Aggregation Properties of Dermaseptin S4 and Its Analogs
| Peptide | Aggregation State in Solution |
| Dermaseptin S4 | Aggregated |
| K(4)-S4 | Less aggregated |
| K(4)K(20)-S4 | Less aggregated |
| K(20)-S4 | Aggregated |
This table illustrates the correlation between the peptide's structure and its tendency to form oligomers. researchgate.net
Synthesis and Production Strategies for Antimicrobial Peptide 4
Chemical Synthesis Methodologies (e.g., Solid-Phase Peptide Synthesis)
Chemical synthesis provides a direct route to producing peptides with a precisely defined sequence and allows for the incorporation of non-natural amino acids or specific chemical modifications. frontiersin.org The predominant method for this purpose is Solid-Phase Peptide Synthesis (SPPS). nih.govmagtech.com.cn
SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. hilarispublisher.comasm.org The process begins with the C-terminal amino acid of the target peptide being anchored to the resin. asm.org The synthesis cycle consists of several key steps:
Deprotection: The temporary protecting group (commonly Fmoc or tBoc) on the N-terminus of the resin-bound amino acid is removed. asm.org
Activation and Coupling: The next amino acid in the sequence, with its N-terminus protected, is activated and then coupled to the newly deprotected N-terminus of the growing chain. springernature.com
Washing: The resin is thoroughly washed to remove excess reagents and by-products before the next cycle begins. latech.edu
This cycle is repeated until the entire peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). asm.org SPPS is advantageous because it allows for the easy removal of reagents by simple filtration and washing, which facilitates high yields and purity of the final product. latech.edu While highly effective for producing pure peptides for research, the high cost of reagents can make SPPS less economically viable for the large-scale production of longer peptides (over 50 residues). frontiersin.orgmagtech.com.cn
Recombinant Expression Systems
For large-scale and more cost-effective production of peptides like AMP 4, recombinant DNA technology is the preferred method. remedypublications.com This involves introducing the gene encoding the peptide into a host organism, which then serves as a "biofactory" for its synthesis. frontiersin.org A common challenge is the potential toxicity of the AMP to the host organism, which is often managed by expressing the peptide as a non-toxic fusion protein. remedypublications.commednexus.org
Escherichia coli (E. coli) is the most widely used prokaryotic system for recombinant protein production due to its rapid growth, low-cost cultivation, and well-understood genetics. mednexus.orgmdpi.com However, expressing AMPs in bacteria can be challenging due to their membrane-disrupting nature, which can be lethal to the host, and susceptibility to degradation by host proteases. remedypublications.com To overcome this, AMPs are often expressed as part of a larger fusion protein, which masks their toxicity. mednexus.org
A notable example is the production of the antimicrobial peptide CM4. In one study, CM4 was cloned into a pET28a vector and expressed in E. coli BL21(DE3). This system yielded up to 68 mg/L of the fusion protein, with approximately 21% being in a soluble form, which was a high reported yield at the time. mednexus.org Another strategy involved expressing CM4 as a fusion with an Npro mutant (EDDIE), which also resulted in a functionally active peptide. mednexus.org
Yeast, particularly Pichia pastoris and Saccharomyces cerevisiae, are popular eukaryotic hosts for AMP production. frontiersin.orgresearchgate.net They combine the rapid growth and ease of handling of microorganisms with the ability to perform post-translational modifications, such as disulfide bond formation, which are often crucial for the structure and function of complex peptides. frontiersin.orgmdpi.com These systems are generally considered robust platforms for producing AMPs. acs.orggoogle.com The use of a fusion protein strategy, for instance linking the AMP to human serum albumin, has been successfully employed in P. pastoris to achieve stable, high-yield production. acs.org
Plants, or "plant molecular farming," offer a cost-effective and highly scalable platform for producing recombinant proteins, including AMPs. mdpi.comresearchgate.net This method is particularly attractive for large-scale production as it relies on standard agricultural practices. tandfonline.com Tobacco is a frequently used plant system due to its high biomass production and well-established protocols for genetic transformation. mdpi.comtandfonline.com The gene for the desired AMP is typically introduced into the plant genome using Agrobacterium tumefaciens-mediated transformation. mdpi.com Expressing AMPs in plants can serve a dual purpose: producing the peptide for extraction and conferring enhanced disease resistance to the transgenic plant itself. mdpi.comnih.gov To avoid toxicity to the plant cells, AMPs can be targeted for accumulation in specific tissues or expressed as inactive fusion proteins. nih.gov
Cell-free protein synthesis (CFPS) systems are in vitro platforms that utilize cellular machinery (lysates or reconstituted components) to produce proteins without living cells. nih.gov This approach offers several advantages, including high speed, the ability to produce toxic proteins, and direct control over the reaction environment. nih.govnih.gov CFPS is ideal for the rapid screening and production of AMPs. mdpi.com For example, human β-defensin 2 (hBD2) was successfully synthesized in a continuous-exchange cell-free system, achieving yields as high as 1.2 g/L. mednexus.org While highly efficient for laboratory-scale production and screening, the higher cost compared to microbial systems currently limits its application for large-scale manufacturing. mednexus.orgnih.gov
Table 1: Comparison of Production Systems for Antimicrobial Peptides
| Production System | Common Host/Method | Key Advantages | Key Disadvantages | Relevant Citations |
|---|---|---|---|---|
| Chemical Synthesis (SPPS) | N/A (Chemical reaction) | High purity; precise sequence control; incorporation of non-natural amino acids. | High cost for large scale; inefficient for long peptides (>50 aa). | frontiersin.orgmagtech.com.cnhilarispublisher.com |
| Bacterial Expression | Escherichia coli | Low cost; rapid growth; high yield; well-established genetics. | Potential host toxicity; lack of post-translational modifications; proteolytic degradation. | frontiersin.orgmednexus.orgmdpi.com |
| Yeast Expression | Pichia pastoris, Saccharomyces cerevisiae | Performs post-translational modifications; high-density cultivation; good secretion efficiency. | Potential for hyper-glycosylation; may have lower yields than bacteria for some proteins. | frontiersin.orgresearchgate.netmdpi.com |
| Plant-Based Systems | Tobacco (Nicotiana tabacum) | Highly scalable; low production cost; inherent safety (no human pathogens). | Longer development time for transgenic lines; complex purification from plant biomass. | mdpi.comresearchgate.nettandfonline.com |
| Cell-Free Systems | E. coli lysate-based | Very fast; produces toxic proteins; open system allows for precise control. | High cost; not yet optimized for industrial-scale production. | mednexus.orgnih.govmdpi.com |
Purification and Characterization Techniques
Following synthesis or expression, AMP 4 must be purified and its identity and structure confirmed. The cationic and amphipathic nature of most AMPs is exploited during purification. tandfonline.com
Purification: High-Performance Liquid Chromatography (HPLC) is the cornerstone of peptide purification. tandfonline.comspringernature.com
Ion-Exchange Chromatography (IEXC): This technique separates molecules based on their net charge. Since AMPs are typically cationic, they bind to a negatively charged cation-exchange column and are then eluted by increasing the salt concentration. tandfonline.combohrium.com
Reversed-Phase HPLC (RP-HPLC): This is the most common final purification step. It separates peptides based on their hydrophobicity. The peptide mixture is applied to a column with a nonpolar stationary phase (e.g., C18), and peptides are eluted with an increasing gradient of an organic solvent, such as acetonitrile. tandfonline.com RP-HPLC is also effective for desalting the peptide fractions obtained from IEXC. tandfonline.com
Size-Exclusion Chromatography: This method separates molecules by size and can be used as an initial purification step to separate small peptides from larger proteins. tandfonline.com
Characterization: Once purified, the peptide's identity and structural integrity are verified using several analytical techniques.
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to accurately determine the molecular weight of the peptide, confirming its correct synthesis. tandfonline.com
Amino Acid Analysis: This technique verifies the amino acid composition of the purified peptide.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to analyze the secondary structure of peptides (e.g., α-helix, β-sheet) in different environments, which is crucial for understanding their mechanism of action. researchgate.netfrontiersin.org
Table 2: Summary of Purification and Characterization Techniques for AMPs
| Technique | Principle of Operation | Purpose in AMP Production | Relevant Citations |
|---|---|---|---|
| Ion-Exchange Chromatography (IEXC) | Separation based on net surface charge. | Initial purification step, exploiting the cationic nature of most AMPs. | tandfonline.combohrium.com |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High-resolution final purification and desalting. | tandfonline.comspringernature.com |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight and identity of the synthesized peptide. | tandfonline.com |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. | Determines the secondary structure (α-helix, β-sheet) of the peptide in solution. | researchgate.netfrontiersin.org |
Resistance Mechanisms to Antimicrobial Peptide 4
Bacterial Resistance Mechanisms
The development of resistance is a testament to the evolutionary arms race between bacteria and their hosts. proquest.com Bacteria can employ both intrinsic and acquired mechanisms to withstand AMPs. These strategies range from altering the net charge of the cell envelope to producing enzymes that specifically cleave and inactivate the peptides. mdpi.comnih.govnih.gov
One of the most effective strategies bacteria use to resist cationic antimicrobial peptides like Antimicrobial Peptide 4 is to reduce the net negative charge of their cell surface. nih.gov This minimizes the initial electrostatic attraction that is crucial for the peptide to bind to the bacterial membrane. mdpi.com
In Gram-positive bacteria, this is often achieved through the enzymatic modification of anionic polymers within the cell wall. nih.gov For instance, teichoic acids can be modified by the addition of D-alanine residues, a process mediated by the dlt operon. This introduces positive charges, thereby neutralizing the negative charge of the phosphate (B84403) groups and repelling cationic peptides. nih.gov Similarly, the MprF (multiple peptide resistance factor) protein can modify anionic phospholipids (B1166683) like phosphatidylglycerol with L-lysine or alanine, converting them into cationic or zwitterionic lipids, respectively. nih.govbiorxiv.org This alteration in membrane lipid composition reduces the binding affinity of AMPs. biorxiv.org
Gram-negative bacteria employ a parallel strategy by modifying the lipid A component of their lipopolysaccharide (LPS). mdpi.com They can add positively charged moieties such as phosphoethanolamine or aminoarabinose to the phosphate groups of lipid A, which increases the positive charge of the outer membrane and confers resistance. nih.govmdpi.com
Below is a table summarizing key modifications:
| Bacterial Type | Modified Molecule | Modification | Mediating Factor(s) | Outcome |
| Gram-positive | Teichoic Acids | D-alanylation | dlt operon | Increased positive charge, repulsion of AMPs. nih.gov |
| Gram-positive | Phosphatidylglycerol | Lysylation / Alanylation | MprF protein | Increased positive / neutral charge, reduced AMP binding. nih.govbiorxiv.org |
| Gram-negative | Lipopolysaccharide (Lipid A) | Addition of Phosphoethanolamine | LptA | Increased positive charge, repulsion of AMPs. mdpi.com |
| Gram-negative | Lipopolysaccharide (Lipid A) | Addition of Aminoarabinose | ArnT | Increased positive charge, repulsion of AMPs. nih.gov |
Efflux pumps are membrane-embedded protein complexes that actively transport a wide range of toxic substances, including antimicrobial peptides, out of the bacterial cell. nih.govnih.gov This mechanism prevents the peptide from reaching a critical concentration at its target site, typically the cell membrane or intracellular components. nih.gov
Several superfamilies of efflux pumps contribute to antimicrobial resistance, including the ATP-binding cassette (ABC), major facilitator superfamily (MFS), and resistance-nodulation-division (RND) families. nih.gov The RND family is particularly prominent in Gram-negative bacteria and forms a tripartite system that spans the inner membrane, periplasm, and outer membrane, allowing for the direct expulsion of substrates from the cell. nih.gov In Haemophilus influenzae, the Sap (sensitivity to antimicrobial peptides) ABC transporter system has been shown to import AMPs into the cytoplasm for subsequent degradation, conferring resistance. nih.gov
These pumps can be constitutively expressed or induced in the presence of the antimicrobial agent, providing an adaptive resistance mechanism. proquest.com Their broad substrate specificity means that a single pump can often confer resistance to multiple classes of antimicrobials. nih.gov
Another direct counter-attack mechanism is the secretion of proteases that degrade this compound, rendering it inactive. proquest.com Many pathogenic bacteria produce a variety of extracellular or membrane-associated proteases with broad substrate specificities that can cleave and inactivate host defense peptides. proquest.comnih.gov
For example, Staphylococcus aureus secretes metalloprotease aureolysin and V8 protease, while Pseudomonas aeruginosa produces elastase. nih.govmdpi.com These enzymes have been shown to degrade various AMPs, and their presence in infection sites can significantly diminish the efficacy of the host's innate immune response. nih.govmdpi.com The susceptibility of an AMP to proteolytic degradation is dependent on its specific amino acid sequence and structure. nih.gov This degradation can occur in the extracellular environment before the peptide even reaches the bacterial cell surface. proquest.com
| Bacterium | Secreted Protease | Effect on AMPs |
| Staphylococcus aureus | Aureolysin, V8 Protease | Cleavage and inactivation. nih.gov |
| Pseudomonas aeruginosa | Elastase (LasB) | Cleavage and inactivation. mdpi.com |
| Enterococcus faecalis | Gelatinase (GelE) | Degradation of host peptides. proquest.com |
| Proteus mirabilis | ZapA metalloprotease | Degradation of various AMPs. nih.gov |
While many AMPs act on the bacterial membrane, some have intracellular targets, such as DNA, RNA, or essential enzymes. mdpi.comresearchgate.netrsc.org Consequently, bacteria can develop resistance by modifying these targets to prevent peptide binding or activity. nih.gov
For AMPs that inhibit cell wall synthesis by binding to lipid II, bacteria can alter the structure of this precursor molecule. nih.gov Another potential mechanism, though less commonly documented for AMPs compared to traditional antibiotics, involves mutations in the target proteins that reduce the binding affinity of the peptide. nih.gov For peptides that inhibit protein synthesis, alterations in ribosomal structure could confer resistance. researchgate.net Because many intracellular-targeting AMPs often have multiple targets, it is more difficult for bacteria to develop resistance through this mechanism alone. nih.gov
Biofilm formation is a community-level resistance strategy where bacteria encase themselves in a self-produced matrix of extracellular polymeric substances (EPS). mdpi.combenthamdirect.com This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), acts as a formidable physical and chemical barrier against this compound. mdpi.comnih.gov
The polyanionic nature of components like eDNA and certain polysaccharides can sequester cationic AMPs through electrostatic interactions, preventing them from reaching the bacterial cells embedded deep within the biofilm. mdpi.com The diffusion of the peptide through the dense matrix is significantly slowed, creating a gradient where cells in the interior are exposed to sub-lethal concentrations. mdpi.com Furthermore, bacteria within a biofilm often exhibit a different physiological state, with slower growth rates and altered gene expression, which can make them less susceptible to antimicrobials that target active cellular processes. benthamdirect.com
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate gene expression. nih.govresearchgate.net This system plays a crucial role in modulating resistance to antimicrobial peptides by regulating the expression of various defense mechanisms. nih.govresearchgate.net
When the bacterial population reaches a certain density, the accumulation of signaling molecules (autoinducers) triggers QS-controlled regulatory networks. nih.gov These networks can upregulate the expression of genes involved in other resistance mechanisms, such as efflux pumps and protease secretion. researchgate.net For example, in Staphylococcus aureus, the Agr quorum-sensing system is known to control the production of virulence factors, including proteases that can degrade AMPs. researchgate.net QS also plays a pivotal role in the formation and maturation of biofilms, further enhancing community-level resistance. nih.gov By coordinating their defenses, bacteria can mount a more robust and effective response to challenges by this compound. nih.gov
Extracellular Trapping Mechanisms
One of the primary defense strategies employed by bacteria to neutralize this compound before it can reach its cellular target is extracellular trapping. This mechanism involves the secretion of various molecules and structures that bind to and sequester the peptide, effectively reducing its local concentration and preventing it from interacting with the bacterial cell membrane. asm.orgresearchgate.net This defense can be mediated by an arsenal (B13267) of molecules that form what is known as the bacterial "releasome." asm.org
Key methods of extracellular trapping include:
Sequestration by Polysaccharides: Bacteria can release various polysaccharides, such as components of their capsule (capsular polysaccharides, CPs) or biofilm matrix (exopolysaccharides, EPs), into the environment. asm.org These molecules are often negatively charged and can trap the typically cationic this compound through electrostatic interactions. mdpi.com For instance, exopolysaccharides released by Pseudomonas aeruginosa have been shown to interfere with the activity of cathelicidin (B612621) peptides. asm.org
Binding by Secreted Proteins: Some bacteria secrete proteins specifically designed to bind and inactivate AMPs. A notable example is the M protein from S. pyogenes, which can trap cathelicidins before they reach the cell wall. nih.gov Another is Staphylokinase, produced by Staphylococcus aureus, which can bind to and inactivate α-defensins. nih.gov
Trapping by Released Lipids: Bacteria can release membrane phospholipids that act as decoys. Staphylococcus aureus has been observed to release phospholipids like phosphatidylglycerol, which can bind to and neutralize peptides, protecting the bacterial population. asm.org
Decoy Vesicles: Gram-negative bacteria can shed outer membrane vesicles (OMVs). These OMVs are composed of lipids, proteins, and lipopolysaccharides (LPS) and can effectively sequester AMPs through electrostatic interactions, acting as decoys that prevent the peptides from reaching the live bacterial cells. asm.orgmdpi.com
| Bacterial Species | Trapping Molecule/Structure | Mechanism of Action | Targeted Peptide Example |
|---|---|---|---|
| Pseudomonas aeruginosa | Exopolysaccharides (EPs) | Electrostatic and hydrophobic interactions within the biofilm matrix. asm.orgmdpi.com | LL-37 (Cathelicidin) |
| Staphylococcus aureus | Phospholipids (e.g., Phosphatidylglycerol) | Released phospholipids act as decoys, binding and inactivating peptides. asm.org | Daptomycin, Nisin |
| Staphylococcus aureus | Staphylokinase (Protein) | Secreted protein binds to and inactivates peptides. nih.gov | α-defensins |
| Streptococcus pyogenes | M Protein | Surface-anchored protein traps peptides before they reach the cell wall. nih.gov | LL-37 (Cathelicidin) |
| Gram-negative bacteria (general) | Outer Membrane Vesicles (OMVs) | Released vesicles act as decoys, sequestering peptides via LPS and proteins. asm.orgmdpi.com | Various cationic AMPs |
Development and Evolution of Resistance to this compound
Contrary to early beliefs that resistance to antimicrobial peptides would be unlikely to evolve, laboratory studies have demonstrated that bacteria can develop heritable resistance to compounds like this compound following sustained exposure. nih.gov This evolutionary process can occur over relatively short timescales, challenging the long-term viability of AMP monotherapies.
Experimental evolution studies, where bacteria are cultured for hundreds of generations in the presence of sub-lethal concentrations of an AMP, have shown that resistance can arise through naturally occurring mutations. nih.gov For example, both Escherichia coli and Pseudomonas fluorescens have been shown to independently evolve significant resistance to the AMP pexiganan (B138682) after 600-700 generations. nih.gov The level of resistance that evolves can vary significantly depending on the specific peptide and bacterium. In studies with Staphylococcus aureus, resistance levels ranging from a 2-fold to a 64-fold increase in the minimum inhibitory concentration (MIC) were observed after prolonged exposure to different AMPs. nih.govfrontiersin.org Similarly, Pseudomonas aeruginosa has demonstrated the ability to evolve resistance with MIC increases ranging from 2- to 128-fold against various single-sequence AMPs. plos.org
The evolution of resistance to one AMP can sometimes lead to cross-resistance to other peptides, although this is not always the case. plos.org This highlights the complexity of resistance evolution and suggests that the specific mechanisms of action of the peptides play a crucial role.
| Bacterial Species | Antimicrobial Peptide | Observed MIC Increase (Fold-Change) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Melittin (B549807) | Up to 38-fold | nih.gov |
| Staphylococcus aureus | Pexiganan | Up to 64-fold | frontiersin.org |
| Staphylococcus aureus | Temporin | 4-fold | nih.gov |
| Pseudomonas aeruginosa | Various single AMPs | 2 to 128-fold | plos.org |
| Escherichia coli | Pexiganan | Significant increase over ~700 generations | nih.gov |
Strategies to Mitigate Resistance
Given the demonstrated ability of bacteria to evolve resistance to this compound, strategies are being actively researched to mitigate this threat and preserve the efficacy of AMP-based therapies. nih.gov The primary approaches focus on combination therapies and the use of complex peptide mixtures.
Combination with Conventional Antibiotics: Using this compound in synergy with traditional antibiotics is a promising strategy. nih.gov AMPs can often disrupt the bacterial membrane, which facilitates the entry of conventional antibiotics that act on intracellular targets. frontiersin.org This synergistic action can lead to enhanced efficacy, allow for lower doses of both agents, and reduce the likelihood of resistance emerging, as the bacterium would need to simultaneously develop defenses against two distinct mechanisms of action. nih.govnih.gov For example, the peptide LL-37, when combined with the antibiotic colistin, shows enhanced bactericidal activity against multidrug-resistant bacteria. nih.gov
Combination with Other Peptides (AMP Cocktails): Inspired by the fact that natural immune responses often deploy a diverse mixture of AMPs, using combinations of different peptides is another key strategy. nih.gov Treatment with pairs of AMPs can delay the evolution of resistance compared to treatment with individual peptides. nih.gov
Random Antimicrobial Peptide Mixtures (RPMs): A more advanced version of the combination strategy involves using complex mixtures of millions of different, randomly synthesized peptides. the-microbiologist.comthe-microbiologist.com Studies have shown that bacteria like Pseudomonas aeruginosa are significantly less likely to evolve resistance to these random mixtures compared to single peptides. the-microbiologist.comnih.gov The immense complexity of the mixture presents a formidable challenge for the bacteria, making it difficult to evolve an effective, broad-based resistance mechanism. plos.orgthe-microbiologist.com This approach has been shown to not only prevent resistance to the mixture itself but also to limit cross-resistance to other drugs. the-microbiologist.com
| Strategy | Mechanism of Action | Primary Advantage | Example |
|---|---|---|---|
| AMP-Antibiotic Combination | Synergistic killing; AMP permeabilizes the membrane, enhancing antibiotic entry. nih.govfrontiersin.org | Reduces the probability of resistance evolution by targeting multiple cellular pathways simultaneously. nih.gov | LL-37 combined with Colistin against multidrug-resistant bacteria. nih.gov |
| AMP-AMP Combination (Cocktails) | Multiple peptides target the bacteria, potentially through different mechanisms or at different sites. | Can delay the onset of resistance compared to monotherapy. nih.gov | Combination of Pexiganan and Melittin against S. aureus. nih.gov |
| Random Peptide Mixtures (RPMs) | Presents bacteria with a highly complex and diverse set of antimicrobial agents, overwhelming evolutionary adaptation. plos.orgthe-microbiologist.com | Significantly constrains or prevents the evolution of resistance and cross-resistance. the-microbiologist.comnih.gov | RPMs used against P. aeruginosa showed a much lower risk of resistance evolution. the-microbiologist.com |
Synergistic Interactions of Antimicrobial Peptide 4
Combination with Conventional Antibiotics
The combination of antimicrobial peptides with conventional antibiotics is a promising strategy to combat the rise of antibiotic resistance. mdpi.com This approach leverages the different mechanisms of action of AMPs and traditional antibiotics to create a more potent antimicrobial effect. nih.gov
The synergistic effect between Antimicrobial peptide 4 and conventional antibiotics stems from several mechanisms:
Membrane Permeabilization: A primary mechanism of action for many AMPs is the disruption of bacterial cell membranes. nih.gov By increasing the permeability of the bacterial membrane, this compound facilitates the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively. frontiersin.orgcabidigitallibrary.org This is particularly effective for antibiotics that act on internal cellular processes. frontiersin.org For instance, the AMP arenicin-1 has been shown to assist in the uptake of antibiotics like ampicillin (B1664943) and erythromycin. frontiersin.orguci.edu Similarly, peptides such as PMAP-36 and PRW4 enhance the intracellular delivery of aminoglycosides. nih.govfrontiersin.org
Biofilm Disruption: Bacterial biofilms are notoriously difficult to treat with conventional antibiotics due to their protective extracellular matrix. mdpi.com this compound can disrupt the biofilm structure, breaking down the matrix and exposing the embedded bacteria. mdpi.comnih.gov This allows antibiotics to penetrate the biofilm and eradicate the bacteria within. mdpi.com For example, the peptide LL-37 has been reported to significantly reduce biofilm formation. nih.govfrontiersin.org Another peptide, Cecropin (B1577577) A, can disrupt biofilms of uropathogenic E. coli. nih.govfrontiersin.org The peptide K11 has also demonstrated the ability to effectively prevent biofilm formation in strong biofilm-producing Klebsiella pneumoniae. nih.gov
Inhibition of Resistance Mechanisms: Some AMPs can interfere with bacterial resistance mechanisms, such as efflux pumps that actively remove antibiotics from the cell. nih.govfrontiersin.org By inhibiting these pumps, this compound can increase the intracellular concentration of the antibiotic, thereby enhancing its efficacy. frontiersin.org The AMP Cecropin A, for example, has been shown to inhibit efflux pump activity in E. coli. nih.govfrontiersin.org
A significant advantage of the synergistic interaction between this compound and conventional antibiotics is the ability to achieve a potent antimicrobial effect with lower concentrations of both agents. This is often quantified using the Fractional Inhibitory Concentration (FIC) index. A study on the antimicrobial peptide K11 in combination with conventional antibiotics against multidrug-resistant Klebsiella pneumoniae demonstrated this potentiating effect.
| Combination | FIC Index | Interpretation |
| K11 + Meropenem | 0.25 - 0.5 | Synergy |
| K11 + Chloramphenicol | 0.126 - 0.5 | Synergy |
| K11 + Rifampicin | 0.25 - 0.5 | Synergy |
| K11 + Ceftazidime (B193861) | 0.25 - 0.5 | Synergy |
| K11 + Colistin | > 0.5 | No Synergy |
This table is based on data from a study on the synergistic effects of the antimicrobial peptide K11. nih.gov
As the data indicates, combinations of K11 with meropenem, chloramphenicol, rifampicin, and ceftazidime resulted in synergistic effects, allowing for effective bacterial inhibition at lower concentrations of each agent. nih.gov
The combination of this compound with conventional antibiotics can be a powerful tool against multidrug-resistant (MDR) bacteria. nih.gov By permeabilizing the bacterial membrane and disrupting resistance mechanisms, AMPs can resensitize resistant bacteria to antibiotics to which they were previously resistant. nih.govfrontiersin.org For example, the peptide Pt5-1c, when combined with vancomycin (B549263) and streptomycin, has been shown to restore antibiotic sensitivity in MDR strains. nih.govfrontiersin.org The antimicrobial peptide DP7, when combined with azithromycin (B1666446) or vancomycin, is more effective against highly antibiotic-resistant strains. tandfonline.com This approach holds significant promise for extending the lifespan of existing antibiotics and addressing the challenge of antimicrobial resistance. nih.gov
Combination with Other Antimicrobial Peptides
The synergistic use of different antimicrobial peptides is another promising therapeutic strategy. cabidigitallibrary.org Different AMPs can have varied mechanisms of action, and combining them can lead to a more potent and broad-spectrum antimicrobial effect. cabidigitallibrary.org For instance, it has been shown that AMPs can synergize with each other to enhance their antibacterial effects. nih.gov The mechanisms behind this synergy can include a combined effect on membrane permeabilization or the targeting of different cellular processes. cabidigitallibrary.org
Combination with Nanoparticles and Nanomaterials
The conjugation of this compound with nanoparticles and nanomaterials offers several advantages for antimicrobial therapy. rsc.orgrsc.org Nanoparticles can serve as delivery vehicles for AMPs, protecting them from degradation and improving their stability. nih.govresearchgate.net
Common types of nanoparticles used in combination with AMPs include:
Gold nanoparticles (AuNPs): AuNPs can disrupt bacterial membranes and enhance the effects of AMPs by delivering them to the target site. rsc.org
Silver nanoparticles (AgNPs): Silver is known for its antimicrobial properties, and AgNPs can act synergistically with AMPs. frontiersin.org
Polymeric nanoparticles: These can encapsulate AMPs, allowing for a controlled release and improved bioavailability. rsc.org
This combination can lead to a synergistic antimicrobial effect, as demonstrated by AMP-functionalized nanoparticles that show enhanced activity against both Gram-negative and Gram-positive bacteria. rsc.org The use of nanoparticles can also help to overcome some of the limitations of AMPs, such as potential toxicity and instability. frontiersin.org
Combination with Bacterial Extracellular Vesicles
Bacterial extracellular vesicles (BEVs) are naturally released by bacteria and play a role in intercellular communication and pathogenesis. frontiersin.org Interestingly, BEVs can also be harnessed for therapeutic purposes in combination with antimicrobial peptides. nih.gov
One of the key interactions is the ability of BEVs to act as decoys, binding to and neutralizing AMPs. mdpi.com While this can be a bacterial defense mechanism, it also presents a therapeutic opportunity. mdpi.com By understanding the binding kinetics of this compound to BEVs, it may be possible to design strategies that use BEVs to modulate the local concentration of the peptide or to deliver it to specific sites of infection. frontiersin.org The synergistic effects of AMPs and BEVs are an emerging area of research with the potential to overcome antimicrobial resistance. nih.govdntb.gov.ua
Stability and Degradation of Antimicrobial Peptide 4
Proteolytic Stability in Biological Environments (e.g., Serum, Proteases)
The inherent structure of naturally occurring peptides, composed of L-amino acids, makes them recognizable substrates for proteases found in serum and secreted by pathogenic bacteria. The stability of TP4 has been evaluated against specific proteases. One study investigated its resilience against the digestive enzymes pepsin and trypsin, highlighting that susceptibility to such enzymes is a critical factor for its potential applications. nih.gov
While the natural form of TP4 faces stability challenges, pre-formulation studies have shown that its secondary structure, an α-helix, is well-maintained under various temperatures and salt concentrations, which is crucial for its activity. frontiersin.org However, in environments rich in proteases, such as human serum, modifications are often necessary to ensure the peptide's structural integrity and preserve its function. For instance, modified versions of TP4 have demonstrated high stability even in 50% human serum. researchgate.net
The susceptibility of TP4 to degradation is a key consideration, as its therapeutic efficacy depends on its ability to remain intact long enough to reach and act on its microbial targets.
Strategies for Enhancing Stability
To overcome the limitation of proteolytic degradation, researchers have explored various strategies to bolster the stability of TP4. These approaches involve chemical and structural modifications as well as advanced formulation techniques.
Chemical modification is a key strategy to improve the pharmacological profile of TP4. One significant approach has been the conjugation of TP4 with conventional antibiotics.
| Modification Strategy | Compound | Description of Method | Outcome |
| Antibiotic Conjugation | TP4-Meropenem | The carboxyl group of Meropenem was activated using EDC.HCl and HOBt, then reacted with the primary amine groups on TP4. acs.org | Reduced cytotoxicity and improved therapeutic profile compared to TP4 alone. acs.org |
D-amino acid Substitution: A common and effective strategy is the substitution of naturally occurring L-amino acids with their D-enantiomers. D-amino acids are not recognized by proteases, which are stereospecific for L-amino acids. Utilizing a TP4 variant composed entirely of D-amino acids for conjugation studies was shown to be a viable strategy to prevent protease recognition and subsequent degradation. acs.org
Peptide Stapling: This technique involves introducing synthetic braces or "staples" to lock the peptide into its active, helical conformation. A dual-stapled derivative of TP4, named TP4-3, was developed that demonstrated significant activity and, critically, high stability in 50% human serum. researchgate.net This structural reinforcement prevents the peptide from unfolding, a prerequisite for proteolytic attack.
| Modification Strategy | Modified Peptide | Description | Observed Stability Improvement |
| D-amino acid Substitution | D-TP4 | The entire peptide is synthesized using D-isomers of the amino acids. acs.org | Prevents recognition and degradation by proteases. acs.org |
| Peptide Stapling | TP4-3 | A dual-stapled derivative was created to lock the peptide in its α-helical shape. researchgate.net | Showed high stability in 50% human serum. researchgate.net |
Encapsulating or embedding the peptide within a protective matrix is another effective method to enhance its stability prior to reaching its target.
Hydrogel Formulation: TP4 has been successfully formulated into a topical microbicide gel using chitosan (B1678972), a biofilm-disrupting agent, and disodium (B8443419) EDTA. frontiersin.orgnih.gov Studies showed that the long-term storage of TP4 within this chitosan formulation did not diminish its bactericidal activity. This approach protects the peptide from the external environment while facilitating its delivery to the site of infection. frontiersin.org
Dietary Supplementation: For applications in animal health, recombinant TP4 (rTP4) has been produced and prepared as a dietary supplement through freeze-drying of the fermented broth. This delivery method demonstrated the high thermal stability of rTP4, a necessary attribute for it to be incorporated into animal feed that undergoes high-temperature processing. nih.govplos.org
Influence of Folding and Oligomerization on Protease Resistance
The secondary structure of TP4 plays a critical role in its stability. In aqueous solutions, TP4 exists in a random coil structure. However, in the presence of a membrane-mimicking environment, it adopts a distinct α-helical fold. frontiersin.org This folded conformation is essential for its antimicrobial activity and also contributes to its stability.
The stability of this α-helical structure is crucial for resisting proteolysis, as many proteases recognize and cleave unfolded or flexible regions of a peptide chain. researchgate.net Strategies like peptide stapling are effective precisely because they stabilize this active helical fold, making the peptide less susceptible to enzymatic degradation. researchgate.net Circular Dichroism (CD) experiments have confirmed that the α-helical secondary structure of TP4 is consistently maintained under various conditions, including different temperatures and salt concentrations, indicating a robust and stable fold once formed. frontiersin.org By locking the peptide into this conformation, its resistance to proteases is significantly enhanced.
Computational and Bioinformatic Approaches for Antimicrobial Peptide 4 Research
Peptide Prediction and Discovery
The initial phase of identifying novel AMPs often involves screening vast sequence databases or virtual libraries. mdpi.com Computational tools are essential for filtering these large datasets to pinpoint promising candidates like AMP 4.
Machine learning (ML) models are widely used to classify peptides as antimicrobial or non-antimicrobial based on their amino acid sequences. nih.govnih.gov These supervised learning algorithms are trained on datasets of experimentally verified AMPs (positive set) and peptides with no known antimicrobial function (negative set). bioinformation.netfrontiersin.org Algorithms such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) learn to recognize the complex patterns and physicochemical properties inherent to AMPs. nih.govbioinformation.net
Support Vector Machines (SVM): This algorithm works by finding an optimal hyperplane that separates the data points of two classes (AMPs and non-AMPs) in a high-dimensional space. nih.govbioinformation.net
Random Forest (RF): This method builds a multitude of decision trees during training and outputs the class that is the mode of the classes of the individual trees, making it robust and effective for classification. nih.govfrontiersin.org
Artificial Neural Networks (ANN): Inspired by the human brain, ANNs use a network of interconnected nodes to identify patterns in data, making them powerful for capturing non-linear relationships in peptide sequences. nih.govbioinformation.net
| Model Type | Common Features Used | Typical Accuracy Range | Reference |
| Support Vector Machine (SVM) | Amino Acid Composition, Physicochemical Properties, Sequence Motifs | 85-95% | bioinformation.net |
| Random Forest (RF) | N-gram Frequencies, Reduced Amino Acid Alphabets, Hydrophobicity | 87-91% | frontiersin.orgresearchgate.net |
| Artificial Neural Network (ANN) | Physicochemical Properties, Positional Information | 90-94% | bioinformation.net |
This table presents typical performance ranges for common machine learning models in AMP prediction; actual performance can vary based on the dataset and features used.
Deep learning (DL), a subset of machine learning, utilizes deep neural networks with many layers to automatically learn intricate features from sequence data. plos.orgmdpi.com Models like Long Short-Term Memory (LSTM) networks and Convolutional Neural Networks (CNNs) have shown exceptional performance in predicting AMPs. mdpi.comresearchgate.net These models can process entire peptide sequences and capture long-range dependencies and complex motifs that simpler ML algorithms might miss. mdpi.com This advanced capability is crucial for identifying novel candidates like AMP 4 from large genomic or synthetic libraries. plos.org Deep learning frameworks can also be used to generate entirely new peptide sequences that are predicted to have high antimicrobial potency. researchgate.netbiorxiv.org
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a peptide and its biological activity. nih.govewadirect.comnih.gov For a peptide like AMP 4, a QSAR model would correlate its antimicrobial potency with specific, quantifiable physicochemical properties known as molecular descriptors. mdpi.comresearchgate.net These descriptors can include hydrophobicity, net charge, molecular weight, and amphipathicity. ewadirect.com By building these models, researchers can predict the activity of newly designed peptides without the need for initial synthesis and testing, thereby streamlining the optimization process. mdpi.comnih.gov
| Descriptor Category | Specific Examples | Relevance to Antimicrobial Activity | Reference |
| Compositional | Amino Acid Composition, Dipeptide Composition | Describes the fundamental building blocks of the peptide. | mdpi.com |
| Physicochemical | Net Charge, Hydrophobicity, Isoelectric Point, Hydrophobic Moment | Governs the initial electrostatic attraction to and interaction with the microbial membrane. | ewadirect.com |
| Structural | Helical content, Bulkiness, Flexibility | Relates to the peptide's 3D conformation, which is crucial for membrane insertion and disruption. | researchgate.net |
| Topological | Connectivity Indices | Quantifies aspects of the molecular shape and branching. | nih.gov |
This table lists common descriptor categories used in QSAR models for AMPs.
De Novo Peptide Design and Optimization
Beyond discovering naturally occurring peptides, computational methods enable the de novo design of entirely new AMPs, such as the B1-B4 series of designed peptides, which serve as a model for AMP 4. nih.govnih.govresearchgate.net This process involves creating novel amino acid sequences with optimized properties. frontiersin.org Researchers can specify desired characteristics, such as high potency against a specific pathogen and low toxicity to host cells. nih.gov
Generative models, including Generative Adversarial Networks (GANs), can be trained on known AMP sequences to produce novel candidates that share key antimicrobial features but have unique sequences. mdpi.com These generated peptides are then evaluated in silico using the prediction models described above. mdpi.com This iterative cycle of design, prediction, and refinement allows for the rapid exploration of the vast chemical space of possible peptides to create highly effective and selective molecules like AMP 4. mdpi.comnih.gov
Molecular Dynamics Simulations and Peptide-Membrane Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. bohrium.comscilit.com In the context of AMP 4, MD simulations provide atomic-level insights into how the peptide interacts with and disrupts bacterial cell membranes. nih.govnih.gov By simulating the peptide in a model membrane environment (e.g., a lipid bilayer), researchers can observe the mechanisms of action, such as pore formation, membrane thinning, or lipid displacement. acs.orgacs.org
These simulations can reveal key details about the process:
Initial Binding: How the peptide's charge and hydrophobicity drive its initial attraction and binding to the membrane surface. nih.gov
Insertion: The orientation and depth of peptide insertion into the lipid bilayer's hydrophobic core. acs.org
Aggregation: Whether multiple peptide molecules self-assemble on or within the membrane to form pores. acs.org
Pore Formation: The specific type of pore formed (e.g., barrel-stave or toroidal) and its effect on membrane integrity. acs.org
Understanding these interactions is crucial for rationally designing peptides with enhanced mechanisms of action. bohrium.com
Peptide Structure Prediction (e.g., Rosetta, AlphaFold)
The three-dimensional (3D) structure of an AMP is intrinsically linked to its function. mdpi.com While experimental methods for structure determination can be challenging for peptides, computational tools like Rosetta and AlphaFold have revolutionized the field of structure prediction. unmc.eduacs.org
Rosetta: This is a comprehensive software suite for molecular modeling that can predict peptide structures de novo or through comparative modeling. biorxiv.org It uses principles of protein folding and energy minimization to generate plausible 3D conformations. unmc.edu
AlphaFold: An artificial intelligence system developed by DeepMind, AlphaFold has demonstrated remarkably high accuracy in predicting protein and peptide structures, often rivaling experimental results. mdpi.comnih.gov Its success stems from a deep learning approach that integrates biological and structural information to model the complex folding process. biorxiv.org
For a novel peptide like AMP 4, obtaining an accurate predicted structure is a critical step. nih.gov This 3D model can be used to understand its amphipathic character, guide further design modifications, and serve as the starting point for more complex computational studies like molecular dynamics simulations and docking. acs.orgbiorxiv.org
Databases and Data Resources for Antimicrobial Peptides
A foundational element of computational AMP research is the availability of comprehensive and meticulously curated databases. acs.org These repositories serve as essential resources for cataloging known AMPs, providing critical data on their sequences, structures, and biological activities that inform the development of predictive models and design algorithms. researchgate.net Researchers utilize these databases to compare novel sequences, understand structure-function relationships, and train machine learning tools for the discovery of new candidates like Antimicrobial peptide 4. acs.orgresearchgate.net
Several key databases have been established, each offering unique features and tools. The Antimicrobial Peptide Database (APD), for instance, is a major resource that includes detailed information on natural AMPs from a wide range of organisms. doi.org The Collection of Anti-Microbial Peptides (CAMP) and its subsequent versions, like CAMPR4, provide extensive data on both natural and synthetic peptides, integrated with tools for prediction, design, and analysis. bicnirrh.res.inoup.com14.139.62 The Database of Antimicrobial Activity and Structure of Peptides (DBAASP) is another manually curated resource that provides detailed structural and activity information, which is vital for designing new therapeutic compounds. dbaasp.org These databases are frequently updated to incorporate the growing volume of data from global research efforts. 14.139.62oup.com
Below is an interactive table summarizing prominent databases relevant to antimicrobial peptide research.
| Database Name | Key Features | Primary Data Type | Reference |
| Antimicrobial Peptide Database (APD) | Contains natural AMPs from six life kingdoms; provides information on sequence, family, structure, and activity. | Natural Peptides | doi.org |
| CAMPR4 | Includes natural and synthetic AMPs; integrated with tools for prediction, rational design, and sequence analysis. | Natural & Synthetic | bicnirrh.res.inoup.com |
| DBAASP | Manually curated data on peptide structure (chemical, 3D) and antimicrobial/hemolytic activity. | Natural & Synthetic | dbaasp.org |
| dbAMP 2.0 | Comprehensive information with tools to identify AMPs from genomic and proteomic data. | Natural & Synthetic | oup.com |
Evolutionary Algorithms for Peptide Library Generation
Evolutionary algorithms (EAs) are a powerful computational strategy for the de novo design and optimization of antimicrobial peptides. researchgate.netnih.gov These algorithms mimic the process of natural selection to explore the vast sequence space and identify novel peptides with enhanced antimicrobial activity or other desirable properties. nih.govresearchgate.net The process is iterative, starting with an initial population of peptide sequences—either known AMPs or randomly generated sequences—and progressively refining them over multiple generations. researchgate.netnih.gov
The core of an EA involves three main steps:
Evaluation: Each peptide in the current generation is assessed for its "fitness," which is typically a measure of its predicted antimicrobial potency against specific pathogens. This is often calculated using quantitative structure-activity relationship (QSAR) models or machine learning classifiers trained on data from AMP databases. nih.gov
Selection: Peptides with the highest fitness scores are selected to be "parents" for the next generation. nih.gov
Reproduction: The selected parent peptides undergo processes of crossover (recombination of sequence segments) and mutation (random amino acid changes) to generate a new library of "offspring" peptides. researchgate.netunits.it
This cycle is repeated until the algorithm converges on peptides that exhibit a significant improvement in the desired activity. pnas.org This directed evolutionary approach accelerates the discovery of potent AMPs and allows for the optimization of multiple parameters simultaneously, such as increasing efficacy while minimizing toxicity. nih.gov
The general workflow for using an evolutionary algorithm in peptide design is outlined in the table below.
| Step | Description | Computational Tools Used | Reference |
| 1. Initialization | Generate an initial population of peptide sequences (e.g., from a database or randomly). | Peptide sequence generators | nih.gov |
| 2. Fitness Evaluation | Predict the antimicrobial activity and other properties (e.g., toxicity, stability) of each peptide. | Machine Learning Models, QSAR | nih.gov |
| 3. Selection | Select the best-performing peptides ("parents") based on their fitness scores. | Ranking and selection algorithms | nih.gov |
| 4. Recombination & Mutation | Generate new "offspring" sequences by applying genetic operators like crossover and mutation to the parent sequences. | Genetic algorithm operators | researchgate.netunits.it |
| 5. Iteration | Repeat steps 2-4 for a set number of generations or until peptide activity converges at an optimal level. | Looping constructs | pnas.org |
Proteogenomic Analyses for Natural Source Discovery
Proteogenomics integrates proteomic data, typically obtained through mass spectrometry, with genomic and transcriptomic information to identify novel peptides and proteins. longdom.org This approach has become a vital tool for discovering previously unannotated AMPs from diverse natural sources. mdpi.com By analyzing the complete set of expressed proteins in an organism and mapping them back to its genome, researchers can identify AMPs that may have been missed by traditional gene prediction algorithms alone. longdom.orgmdpi.com
The table below summarizes various 'omics' approaches used for the discovery of antimicrobial peptides.
| 'Omics' Approach | Data Source | Objective | Reference |
| Genomics/Metagenomics | DNA sequences from a single organism or an environmental sample. | Identify potential AMP-encoding genes. | mdpi.comnih.gov |
| Transcriptomics | RNA sequences (cDNA) from a sample. | Identify AMP genes that are actively transcribed under specific conditions. | nih.gov |
| Proteomics | Mass spectrometry data of expressed peptides/proteins. | Directly identify and quantify expressed AMPs. | longdom.org |
| Proteogenomics | Combination of genomic, transcriptomic, and proteomic data. | Discover novel AMPs by validating genomic predictions with proteomic evidence. | longdom.orgmdpi.com |
Emerging Research Applications of Antimicrobial Peptide 4 Non Human Clinical
Biofilm Inhibition and Eradication Strategies
Antimicrobial peptides (AMPs) are recognized as promising agents in the fight against biofilm-associated infections. mdpi.com Biofilms are structured communities of microorganisms encased in a self-produced matrix, which confers high resistance to conventional antibiotics and host immune responses. researchgate.netaston.ac.uk AMPs, including synthetic variants, have demonstrated the ability to prevent the initial colonization of surfaces by microbes, disrupt the structure of established biofilms, and kill the embedded bacteria. researchgate.netnih.gov Their mechanisms are multifaceted, involving direct interaction with the bacterial cell membrane and interference with cellular processes essential for biofilm maintenance. nih.govnih.gov
The initial attachment of planktonic bacteria to a surface is a critical first step in biofilm formation. AMPs can effectively inhibit this process. Research has shown that surface coatings incorporating AMPs can prevent bacterial adhesion by up to 99.9% for both Gram-positive and Gram-negative bacteria. nih.gov The mechanism often involves the cationic properties of the peptides, which interfere with the negatively charged bacterial surface, thereby preventing attachment. nih.gov Furthermore, some AMPs can hinder the transport of biofilm precursors into the cell, further impeding the colonization process. mdpi.com Studies on peptides like Tilapia Piscidin 4 (TP4) indicate they can prevent biofilm formation, a crucial capability in averting persistent infections. nih.gov
Beyond preventing biofilm formation, AMPs are capable of eradicating pre-formed, mature biofilms. mdpi.com This is a significant advantage, as mature biofilms are notoriously difficult to treat. The mechanisms involve the degradation of the extracellular polymeric substance (EPS) matrix, which is composed of polysaccharides, extracellular DNA (eDNA), proteins, and lipids. researchgate.netmdpi.com Some synthetic peptides have been shown to reduce biofilm mass by breaking down the network structures of carbohydrates, lipids, and eDNA. mdpi.com Other AMPs, such as certain bacteriocins, can disrupt the membrane potential of cells embedded within the biofilm, leading to cell death and matrix collapse. nih.gov This ability to dismantle the protective matrix allows for the effective killing of the bacteria within. nih.gov
Table 1: Effects of Select Antimicrobial Peptides on Biofilm Matrix Components
| Peptide/Agent | Target Component(s) | Mechanism of Action | Reference |
| Synthetic Peptides (PS1-2) | Carbohydrates, Lipids, eDNA | Breakdown of EPS network structures | mdpi.com |
| Bacteriocins (Nisin A) | Cell Membrane | Disruption of membrane potential | nih.gov |
| Gaduscidin-1 | Extracellular DNA (eDNA) | Degradation of eDNA in the matrix | mdpi.com |
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, playing a pivotal role in biofilm formation and virulence factor production. nih.govmdpi.comasm.org Several AMPs can inhibit biofilm development by interfering with QS systems. nih.gov For instance, peptides containing tryptophan have been shown to reduce the production of QS-regulated virulence factors in Pseudomonas aeruginosa by down-regulating the gene expression of the las and rhl systems. nih.govnih.gov This interference disrupts the signaling cascades necessary for biofilm maturation. nih.gov The human cathelicidin (B612621) LL-37 and the peptide indolicidin (B8082527) can also prevent P. aeruginosa biofilm formation by down-regulating these major QS systems. mdpi.com By interrupting these communication pathways, AMPs can effectively suppress the expression of genes crucial for the development and maintenance of the biofilm architecture. aston.ac.ukmdpi.com
Table 2: Documented Impact of AMPs on Quorum Sensing Systems
| Peptide | Target Organism | Quorum Sensing System Affected | Effect | Reference |
| Tryptophan-containing peptides | Pseudomonas aeruginosa | las and rhl systems | Downregulation of gene expression, reduced virulence factor production | nih.govnih.gov |
| LL-37 | Pseudomonas aeruginosa | las and rhl systems | Downregulation of transcription | mdpi.com |
| Octopromycin | Acinetobacter baumannii | General QS | Inhibition of alginate production and motility | mdpi.com |
Veterinary Medicine Applications
Antimicrobial peptides represent a promising alternative to conventional antibiotics in veterinary medicine, particularly in an era of rising antimicrobial resistance. madbarn.comfrontiersin.org AMPs are key components of the innate immune system in domestic animals and exhibit broad-spectrum activity against a wide range of animal pathogens, including bacteria, fungi, and viruses. madbarn.comresearchgate.netindianfarmer.net Their potential applications are extensive, from treating infectious diseases to being used as growth promoters by modulating gut microbiota. madbarn.comindianfarmer.net
The therapeutic potential of AMPs has been demonstrated in various animal models of infection. nih.gov For example, the human lactoferrin-derived peptide hLF1-11 has shown effectiveness in animal models of osteomyelitis. mdpi.comnih.gov In a mouse model of catheter-associated urinary tract infection, a polyurethane catheter coated with an AMP reduced bacterial adhesion on the catheter surface by over 4 logs and inhibited bacterial growth in the urine by nearly 3 logs. nih.gov Other studies have investigated AMPs for treating mastitis in mice and gastrointestinal infections in pigs, with significant antibacterial effects observed both in vitro and in vivo. frontiersin.org These studies underscore the ability of AMPs to effectively clear infections in live animal models, highlighting their potential for clinical translation in veterinary settings. nih.govpnas.org
AMPs possess potent, broad-spectrum activity against numerous pathogens relevant to veterinary medicine. mdpi.comfrontiersin.org For instance, the bovine cathelicidin BMAP-27 shows activity against both Gram-negative and Gram-positive bacteria and can inhibit biofilm formation. mdpi.com Equine neutrophil antimicrobial peptides (eNAPs) are effective against Streptococcus zooepidemicus, a common equine pathogen. mdpi.com Research has also demonstrated the efficacy of the peptide thanatin (B1575696) against significant livestock pathogens like Escherichia coli O157:H7 and Salmonella Enteritidis, which are often implicated in conditions such as cattle mastitis. preprints.org The ability of AMPs to act against multidrug-resistant pathogens makes them a particularly valuable tool for managing infectious diseases in livestock and companion animals. researchgate.netindianfarmer.net
Agricultural Applications (e.g., Plant Protection)
Research into the agricultural applications of Antimicrobial peptide 4 has centered on ToAMP4, a peptide isolated from the flowers of the dandelion, Taraxacum officinale. researchgate.net This peptide has demonstrated significant potential as a biopesticide due to its antifungal and antibacterial properties.
Initially, ToAMP4 expressed in bacteria showed antifungal activity but was not effective against bacteria. researchgate.net However, subsequent research involving the expression of a multimeric form of ToAMP4 (3xToAMP4) in the microalga Chlamydomonas reinhardtii yielded a bioactive peptide with potent antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net This recombinant peptide was found to be stable across a wide range of temperatures and pH levels and showed low toxicity. researchgate.net Its mechanism of action involves damaging the cell membranes of target bacteria. researchgate.net
The antifungal properties of ToAMP4 have been noted against several plant pathogens. researchgate.net The development of biopesticides from such plant-derived peptides is a subject of ongoing research, aiming to provide alternatives to conventional chemical pesticides. researchgate.net The expression of these peptides in microalgae is being explored as a sustainable and scalable production method. researchgate.net
**Table 1: Antimicrobial Activity of Recombinant 3xToAMP4 from *Chlamydomonas reinhardtii***
| Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 40-50 µg/ml |
| Salmonella enteritidis | 40-50 µg/ml |
| Staphylococcus aureus | 40-50 µg/ml |
| Bacillus subtilis | 40-50 µg/ml |
Medical Device Coating and Biomaterials
While direct studies on the application of a specific "this compound" for coating medical devices are not extensively documented in the available research, the properties of Ib-AMP4, an antimicrobial peptide from Impatiens balsamina, suggest its potential in this area. nih.govuni-heidelberg.de The primary challenge with implantable medical devices is the risk of microbial colonization and biofilm formation, which can lead to infections that are difficult to treat with conventional antibiotics. mdpi.com
Ib-AMP4 has demonstrated potent and rapid bactericidal activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a common cause of device-related infections. nih.govresearchgate.net The mechanism of Ib-AMP4 involves the disruption of bacterial cell membranes, a mode of action that is less likely to induce resistance compared to traditional antibiotics. nih.govuni-heidelberg.de This membrane-disrupting capability is a highly desirable characteristic for antimicrobial coatings on medical devices. mdpi.com
Research has shown that Ib-AMP4 can effectively treat both skin and systemic MRSA infections in animal models, highlighting its potent in vivo efficacy. nih.govresearchgate.net The ability of Ib-AMP4 to restore the susceptibility of multidrug-resistant strains to conventional antibiotics further underscores its therapeutic potential. uni-heidelberg.de The development of strategies to immobilize such peptides onto the surfaces of medical devices is an active area of research aimed at preventing infections associated with their use. epa.govbohrium.com
Research Probes and Biomarkers
The specific use of an "this compound" as a research probe or biomarker is an emerging area with considerable potential, though dedicated studies are limited. The inherent specificity of these peptides for microbial membranes over host cells makes them attractive candidates for the development of diagnostic and research tools.
For instance, the ability of Ib-AMP4 to selectively bind to and disrupt bacterial membranes could be harnessed to design probes for detecting bacterial contamination. uni-heidelberg.de By labeling the peptide with a fluorescent marker, it could potentially be used to visualize and quantify bacteria in various samples. The rapid interaction of Ib-AMP4 with bacterial membranes could also be adapted for use in biosensors designed for the quick detection of pathogens.
Furthermore, understanding the specific interactions of different "this compound" variants with various microbial species could lead to the development of a panel of peptide-based biomarkers for identifying different types of infections. The study of how bacteria develop resistance to these peptides can also provide valuable insights into microbial adaptation mechanisms, making these peptides useful probes in fundamental microbiology research.
Q & A
Q. What criteria define a peptide as an antimicrobial peptide (AMP) in major databases like the APD3?
To classify a peptide as an AMP in databases such as the Antimicrobial Peptide Database (APD3), the following criteria are applied:
- Natural, predicted, or synthetic origin with a mature sequence elucidated (at least partially).
- Antimicrobial activity demonstrated via MIC values <100 µM or 100 µg/mL.
- Length restrictions : <100 amino acids (extended to <200 for small antimicrobial proteins post-2012).
- Functional diversity : Activity against bacteria, fungi, viruses, or cancer cells, with annotations for antibiofilm, antiparasitic, or immunomodulatory properties.
Researchers should validate sequences using APD3’s search tools (e.g., sequence/motif search, physicochemical filters) to ensure alignment with these standards .
Q. How can researchers determine the minimum inhibitory concentration (MIC) of AP4 against multidrug-resistant pathogens?
A standardized protocol involves:
Broth microdilution assays in 96-well plates with pathogen suspensions (e.g., ~10⁵ CFU/mL).
Serial dilution of AP4 (e.g., 0.5–128 µM) in Mueller-Hinton broth.
Incubation at 37°C for 18–24 hours.
Optical density measurement at 600 nm to quantify growth inhibition.
Hemolysis parallel testing (e.g., using sheep erythrocytes) to assess selectivity (see for hemolysis trends).
APD3 and CAMPR4 provide historical MIC data for benchmarking .
Q. What experimental strategies are used to design AP4 derivatives with enhanced stability?
Key methodologies include:
- Sequence optimization : Substituting protease-sensitive residues (e.g., Lys/Arg) with D-amino acids or non-natural analogs.
- Structural motifs : Incorporating α-helical or β-sheet-promoting residues (e.g., Pro, Gly) to resist enzymatic degradation.
- Post-translational modifications : Cyclization or lipidation to improve serum stability (e.g., NKCDOPA5’s DOPA-mediated surface adhesion in ).
Tools like APD3’s "Design" module and CAMPR4’s synthetic AMP algorithms assist in rational design .
Advanced Research Questions
Q. How can machine learning (ML) models resolve contradictions between AP4’s in vitro efficacy and in vivo toxicity?
Advanced ML approaches address this via:
- Feature engineering : Encoding physicochemical properties (e.g., hydrophobicity, charge) linked to hemolysis () and membrane disruption.
- Multi-task neural networks : Predicting MIC and hemolysis simultaneously (e.g., using datasets from APD3 and Hemolytik).
- Explainable AI : Identifying residue-level contributions to toxicity using SHAP values or attention mechanisms.
For example, Torrent et al. () used neural networks to correlate peptide aggregation with activity/toxicity trade-offs .
Q. What methodologies validate AP4’s immunomodulatory effects beyond direct antimicrobial action?
Researchers employ:
- LPS/LTA neutralization assays : Measure AP4’s ability to inhibit TLR4/2 activation in macrophages (e.g., ELISA for TNF-α/IL-6 reduction).
- Flow cytometry : Quantify AP4-driven immune cell recruitment (e.g., neutrophil chemotaxis).
- Transcriptomic profiling : RNA-seq to identify AP4-modulated pathways (e.g., NF-κB suppression).
highlights defensins’ role in blocking LPS-CD14 binding, a model applicable to AP4 .
Q. How can structural dynamics data improve AP4’s target specificity against Gram-negative vs. Gram-positive bacteria?
Integrate:
- Molecular dynamics (MD) simulations : Model AP4’s interaction with lipid A (Gram-negative) vs. lipoteichoic acid (Gram-positive).
- Solid-state NMR : Resolve AP4’s orientation in bacterial membranes.
- High-throughput mutagenesis : Screen for residues critical to selectivity (e.g., Trp for deep membrane insertion).
Studies in emphasize cationic residues and hydrophobic arcs in eCAP design for specificity .
Q. What AI-driven frameworks are emerging for de novo AP4 generation?
State-of-the-art tools include:
- AMP-Diffusion : Latent diffusion models (ESM-2 embeddings) generate peptides with natural-like pseudo-perplexity and diversity ().
- GANs : Train on APD3/CAMPR4 sequences to optimize helicity and charge.
- Language models : Fine-tune ProtGPT2 for AMP-like sequence generation.
These frameworks output candidates for in silico docking (e.g., with LptD for anti-Pseudomonas activity) before synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
